6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-1-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-7-5(4-9-11)2-3-6(8)10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYAKZVLTOWKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=N2)Cl)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine. This molecule is a key building block in medicinal chemistry, valued for its role as a versatile intermediate in the development of various therapeutic agents. This document details a robust and efficient two-step synthetic pathway, commencing with the cyclocondensation of 5-amino-1-methylpyrazole to form the pyridinone intermediate, followed by a chlorination reaction. Each synthetic step is accompanied by a detailed, field-proven protocol. Furthermore, this guide outlines the full suite of analytical techniques required for the unambiguous characterization of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, complete with expected data and interpretation.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, owing to its structural resemblance to purine nucleobases, which allows for its interaction with a wide array of biological targets.[1] This heterocyclic system is a constituent of numerous compounds exhibiting a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. The specific compound, this compound, serves as a crucial intermediate, with the chloro-substituent providing a reactive handle for further functionalization through nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient retrosynthetic analysis of this compound points towards a two-step synthetic sequence. The primary disconnection is at the C-Cl bond, leading back to the corresponding pyridinone, 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. This intermediate can then be retrosynthetically disconnected via a cyclocondensation reaction to its foundational precursors: 5-amino-1-methylpyrazole and a suitable three-carbon electrophilic synthon, such as a malonic acid derivative.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 63725-52-0)
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic building block of significant interest in modern drug discovery and medicinal chemistry. The document details the compound's structural and chemical identity, offers insights into its analytical characterization, and presents robust, field-proven experimental protocols for the determination of its key properties. As a Senior Application Scientist, this guide is structured to deliver not just data, but the strategic rationale behind the experimental choices, ensuring that researchers, scientists, and drug development professionals can effectively utilize this versatile scaffold in their work. Particular emphasis is placed on the practical implications of properties such as solubility and lipophilicity in a research and development context.
Section 1: Introduction to a Privileged Scaffold
The pyrazolo[3,4-b]pyridine core is a recognized "privileged structure" in medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, making it a foundational scaffold for the development of novel therapeutics. The strategic placement of functional groups on this bicyclic system is key to modulating its pharmacological activity.
1.1 The Compound: this compound
This compound (CAS: 63725-52-0) is a derivative designed for versatility in synthetic chemistry. The introduction of a methyl group at the N1 position of the pyrazole ring prevents tautomerization, providing a fixed isomeric structure which is crucial for consistent structure-activity relationship (SAR) studies. More importantly, the chloro-substituent at the C6 position of the pyridine ring serves as a highly functional synthetic handle. This reactive site is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of diverse chemical moieties. This synthetic accessibility has led to its classification as a key "Protein Degrader Building Block," highlighting its utility in the synthesis of PROTACs and other targeted therapeutics.[1]
Section 2: Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development, influencing everything from reaction kinetics to bioavailability. The following table summarizes the known and predicted properties of this compound.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source / Method |
| CAS Number | 63725-52-0 | [1] |
| Molecular Formula | C₇H₆ClN₃ | [1] |
| Molecular Weight | 167.60 g/mol | [1] |
| Appearance | Solid (Expected) | Inferred from related compounds |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Sparingly soluble in water (Expected); Soluble in organic solvents like DMSO, DMF (Expected) | Inferred from related structures[2] |
| Predicted LogP | ~2.0 - 2.5 | Estimation based on related structures |
| pKa | Data not available | N/A |
Section 3: Analytical Characterization & Experimental Protocols
Ensuring the identity, purity, and stability of a starting material is a non-negotiable prerequisite for any scientific study. From a Senior Application Scientist's perspective, a multi-pronged analytical approach is not just best practice; it is a self-validating system that ensures the integrity of all subsequent data.
3.1 Causality in Experimental Choice: The Orthogonal Approach
We employ a series of orthogonal (independent) analytical techniques. For instance, NMR confirms the chemical structure, Mass Spectrometry validates the molecular mass, and HPLC quantifies the purity. If all three techniques provide converging and positive results, we can have high confidence in the material's quality. A failure in one method prompts a deeper investigation that might be missed by the others.
3.2 Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC with UV detection is the gold standard for assessing the purity of small organic molecules. It separates the main compound from any impurities, and the area under the peak is proportional to the concentration. This allows for precise quantification of purity as a percentage of the total detected analytes.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (or a wavelength determined by a preliminary UV scan).
-
Column Temperature: 30 °C.
-
-
Gradient Elution:
-
A gradient is chosen to ensure good separation of the main peak from any potential impurities with different polarities.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 20.0 | 95 | 5 |
-
Data Analysis:
-
Integrate all peaks detected at 254 nm.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Section 4: Solubility & Lipophilicity - Pillars of Drug Development
Solubility and lipophilicity (LogP) are critical determinants of a compound's "drug-likeness." Aqueous solubility is essential for absorption and formulation, while an optimal LogP is required for the compound to permeate cell membranes.
4.1 Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
Rationale: The shake-flask method remains the most reliable way to determine thermodynamic solubility. It establishes a true equilibrium between the solid-state compound and the dissolved state in a specific buffer, providing a value that is critical for predicting oral absorption.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24 hours. This extended time is crucial to ensure equilibrium is reached.
-
Phase Separation: After 24 hours, allow the suspension to settle. For more robust separation, centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling & Analysis:
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the supernatant with the mobile phase used for analysis.
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method, typically HPLC-UV or LC-MS, against a standard curve of known concentrations.
-
Section 5: Safety & Handling
While a specific Safety Data Sheet (SDS) for CAS 63725-52-0 is not publicly aggregated, data from closely related pyrazolopyridine and chloropyridine compounds can be used to establish prudent handling practices.
-
Hazard Classification (Anticipated):
-
Handling:
-
Storage:
Section 6: An Application Scientist's Perspective
This compound is more than just a chemical; it is a tool designed for a specific purpose. Its true value lies in the strategic combination of its features:
-
The N1-Methyl Group: This feature provides a stable, non-tautomerizable core. For researchers in drug discovery, this is a critical advantage. It removes ambiguity in SAR, ensuring that any observed change in biological activity is due to modifications elsewhere on the scaffold, not to a shift in the core's tautomeric form.
-
The C6-Chloro Group: This is the molecule's primary point of reactivity. It is an excellent electrophilic site for nucleophilic aromatic substitution and, more importantly, a robust handle for modern palladium-catalyzed cross-coupling reactions. This allows chemists to rapidly generate large libraries of analogs by introducing aryl, heteroaryl, or alkyl groups at this position, efficiently exploring the chemical space around the scaffold.
-
Predicted Lipophilicity (LogP): With an estimated LogP in the range of 2.0-2.5, this compound sits in a favorable "Rule of Five" space. This suggests that its derivatives have a good starting point for achieving the balance between aqueous solubility and membrane permeability that is essential for bioavailability.
Challenges and Considerations: Researchers should anticipate that while the chloro-substituent is an asset for synthesis, it also decreases the basicity of the pyridine nitrogen. Furthermore, as with many heterocyclic compounds, thermodynamic solubility in aqueous buffers may be a limiting factor for in vitro assays. Therefore, initial solubility testing, as outlined in Section 4.1, is a crucial first experiment to perform before proceeding with biological screening.
Section 7: References
-
6-chloro-1-methyl-1H-pyrazolo[3, 4-b]pyridine, min 97%, 1 gram. (n.d.). Retrieved from --INVALID-LINK--
-
Chemical Safety Data Sheet MSDS / SDS - 6-Chloro-1H-pyrazolo[3,4-b]pyrazine. (2025-07-19). Retrieved from --INVALID-LINK--
-
6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. (n.d.). ChemShuttle. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - Pyridine hydrochloride. (2010-10-29). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--
References
Navigating the Spectral Landscape of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or have an interest in pyrazolo[3,4-b]pyridine scaffolds.
While a definitive, publicly available experimental dataset for this specific molecule is not available, this guide synthesizes information from closely related analogs and foundational principles of NMR spectroscopy to present a robust, predictive analysis of its spectral characteristics. This approach allows for a detailed exploration of the molecule's structural features and provides a valuable reference for its identification and characterization.
Molecular Structure and Atom Numbering
The structural framework of this compound is a fused bicyclic system comprising a pyrazole ring and a pyridine ring. The systematic numbering of the atoms, crucial for the unambiguous assignment of NMR signals, is presented below.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine and pyrazole rings, as well as the methyl protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are based on the analysis of similar pyrazolopyridine structures found in the literature.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.1 - 8.3 | Singlet (s) | - |
| H-4 | 8.6 - 8.8 | Doublet (d) | ~2.0 |
| H-5 | 7.2 - 7.4 | Doublet (d) | ~2.0 |
| N-CH₃ | 4.0 - 4.2 | Singlet (s) | - |
Rationale for Predictions:
-
H-3: The proton on the pyrazole ring is expected to appear as a singlet in the downfield region due to the electron-withdrawing nature of the adjacent nitrogen atoms.
-
H-4 and H-5: These protons on the pyridine ring are expected to form an AX spin system, appearing as doublets with a small meta-coupling constant. The presence of the electron-withdrawing chlorine atom at position 6 will deshield H-5 and to a lesser extent H-4.
-
N-CH₃: The methyl group attached to the nitrogen atom of the pyrazole ring is anticipated to be a sharp singlet in the region of 4.0-4.2 ppm.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The predicted chemical shifts are presented below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 135 - 138 |
| C-3a | 148 - 152 |
| C-4 | 115 - 118 |
| C-5 | 130 - 133 |
| C-6 | 145 - 148 |
| C-7a | 150 - 154 |
| N-CH₃ | 35 - 38 |
Rationale for Predictions:
-
The chemical shifts of the carbon atoms are predicted based on the electronic environment within the heterocyclic system. The carbons adjacent to nitrogen atoms (C-3, C-3a, C-7a) are expected to be in the downfield region.
-
The carbon atom bearing the chlorine atom (C-6) will also be significantly deshielded.
-
The methyl carbon (N-CH₃) will appear in the upfield region, typical for sp³ hybridized carbons.
Experimental Protocol for NMR Analysis
For researchers aiming to acquire experimental data for this compound, the following general protocol is recommended.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Perform phase and baseline correction to ensure accurate peak shapes and integrals.
-
Reference the spectra using the signal from the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the chemical shifts, multiplicities, and coupling constants for all signals.
-
Conclusion
This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectral data for this compound. The provided data and methodologies offer a valuable resource for the scientific community, aiding in the structural elucidation and characterization of this and related heterocyclic compounds. Experimental verification of these predictions is encouraged to further enrich the collective understanding of this important class of molecules.
mass spectrometry analysis of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Introduction
This compound is a substituted pyrazolopyridine, a class of heterocyclic compounds recognized for their utility as versatile intermediates in medicinal chemistry and materials science.[1] The structural backbone of pyrazolopyridines is analogous to purines, making them valuable scaffolds in the development of bioactive molecules targeting a range of biological targets, including kinases and G protein-coupled receptors.[1][2] Accurate and unambiguous characterization of these molecules is paramount during synthesis, purification, and metabolic studies.
Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation. This guide provides a comprehensive framework for the mass spectrometric analysis of this compound, detailing optimized workflows, explaining the rationale behind instrumental choices, and presenting predictive data for fragmentation analysis. This document is intended for researchers and drug development professionals seeking to establish robust analytical methods for this compound and its derivatives.
Part 1: Foundational Principles for Analysis
The molecular structure of this compound dictates the optimal strategy for its analysis by mass spectrometry. The key is to select an ionization technique that is compatible with the analyte's physicochemical properties to generate ions efficiently for mass analysis.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [3] |
| Monoisotopic Mass | 167.0249 g/mol | Calculated |
| Average Mass | 167.60 g/mol | [3] |
| CAS Number | 63725-52-0 | [3][4] |
Ionization Strategy: The Soft vs. Hard Ionization Dichotomy
The choice of ionization method is the most critical parameter in a mass spectrometry experiment.[5]
-
Soft Ionization (ESI and APCI): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are considered "soft" methods that impart minimal excess energy to the molecule during ionization.[6][7] This results primarily in the formation of a protonated molecule, [M+H]⁺. The pyrazolopyridine core contains several basic nitrogen atoms, which are readily protonated in the acidic mobile phases commonly used in liquid chromatography (LC).[8] Therefore, ESI is the premier choice for confirming the molecular weight of the parent compound and is ideally suited for coupling with LC for LC-MS analysis.[9]
-
Hard Ionization (EI): Electron Ionization (EI) is a "hard" technique that bombards the molecule with high-energy electrons, causing extensive and often predictable fragmentation.[7][9] This method is highly effective for structural elucidation by creating a "fingerprint" mass spectrum. However, it requires the sample to be thermally stable and volatile, and the molecular ion (M⁺•) may be weak or absent if the molecule fragments too readily.[9]
For a comprehensive analysis, employing both soft and hard ionization techniques is recommended. ESI-MS confirms the molecular weight, while tandem MS (MS/MS) on the ESI-generated precursor ion or direct analysis by GC-EI-MS can provide the structural details.
Part 2: A Validated Analytical Workflow
A robust analytical workflow ensures reproducibility and accuracy. The following diagram and protocols outline a comprehensive approach, from sample preparation to data acquisition.
Caption: General workflow for the LC-MS analysis of the target compound.
Experimental Protocol 1: Accurate Mass Determination by LC-ESI-QTOF
This protocol is designed to confirm the elemental composition of the compound through high-resolution mass spectrometry (HRMS).
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Vortex until fully dissolved.
-
Prepare a working solution of 1 µg/mL by diluting the stock solution with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (Q-TOF) Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): 800 L/hr at 350 °C.
-
Mass Range: m/z 50 - 500.
-
Acquisition Mode: Full Scan MS with internal mass correction (lock mass).
-
Experimental Protocol 2: Structural Elucidation by Tandem MS (MS/MS)
This protocol uses collision-induced dissociation (CID) to fragment the precursor ion, providing structural information. This can be performed on a triple quadrupole (QqQ), ion trap, or Q-TOF instrument.
-
Sample and LC Conditions: Use the same conditions as in Protocol 1.
-
Tandem MS (MS/MS) Conditions:
-
Ionization Mode: ESI Positive.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 168.03.
-
Isolation Window: ± 0.5 Da.
-
Collision Gas: Argon.
-
Collision Energy: Perform a ramping experiment from 10 to 40 eV to observe the full fragmentation profile.
-
Acquisition Mode: Product Ion Scan.
-
Mass Range: m/z 40 to 170.
-
Part 3: Data Interpretation and Fragmentation Analysis
The interpretation of the mass spectrum provides confirmation of the compound's identity and structure.
3.1. Molecular Ion and Isotopic Signature
The most critical diagnostic feature for a chlorine-containing compound is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in two distinct peaks in the mass spectrum separated by ~2 Da.
-
Expected [M+H]⁺ Ion: The protonated molecule will appear as a cluster.
-
A peak: [C₇H₇³⁵ClN₃]⁺ at m/z 168.0323 (the monoisotopic peak).
-
A+2 peak: [C₇H₇³⁷ClN₃]⁺ at m/z 170.0294 .
-
-
Validation: The intensity ratio of the A+2 peak to the A peak should be approximately 0.32 (32%), which is a definitive confirmation of the presence of a single chlorine atom.
3.2. Predicted MS/MS Fragmentation Pathway
Based on the fragmentation behavior of related pyrazolopyridine and pyrazolopyrimidine structures, a logical fragmentation pathway can be proposed.[10][11][12] The protonated molecule (m/z 168.03) is expected to undergo several characteristic neutral losses upon collisional activation.
Caption: Predicted fragmentation pathway for [M+H]⁺ of the target compound.
-
Loss of Hydrogen Chloride (HCl): A common fragmentation channel for chloro-substituted heterocycles is the elimination of HCl (36.97 Da), leading to a fragment ion at m/z 131.06 . This is often a major pathway.[11][12]
-
Loss of Hydrogen Cyanide (HCN): The pyrazole and pyridine rings can both lose HCN (27.01 Da) upon fragmentation, resulting in an ion at m/z 141.01 .[11][12]
-
Loss of a Methyl Radical (•CH₃): Cleavage of the N-methyl bond would result in the loss of a methyl radical (15.02 Da), producing a radical cation at m/z 153.02 . This is typically less favored in ESI-MS/MS compared to even-electron neutral losses but can still be observed.
Data Summary Table
| Ion Description | Proposed Formula | Calculated Monoisotopic m/z | Notes |
| Protonated Molecule [M+H]⁺ | [C₇H₇³⁵ClN₃]⁺ | 168.0323 | Base peak in full scan MS. |
| Isotopic Peak [M+2+H]⁺ | [C₇H₇³⁷ClN₃]⁺ | 170.0294 | ~32% intensity of m/z 168.03. |
| Fragment 1 | [C₇H₆N₃]⁺ | 131.0562 | Resulting from neutral loss of HCl. |
| Fragment 2 | [C₆H₄³⁵ClN₂]⁺ | 141.0063 | Resulting from neutral loss of HCN. |
| Fragment 3 | [C₆H₄³⁵ClN₃]⁺• | 153.0170 | Resulting from loss of a methyl radical. |
Conclusion
The mass spectrometric analysis of this compound is a straightforward process when a systematic approach is employed. The combination of liquid chromatography with high-resolution mass spectrometry provides an unambiguous confirmation of its elemental composition through accurate mass measurement and the characteristic chlorine isotopic pattern. Further structural verification is achieved through tandem MS/MS experiments, where predictable neutral losses (HCl, HCN) provide a fragmentation signature consistent with its known structure. The protocols and predictive data within this guide serve as a robust starting point for method development and routine analysis in any research or quality control setting.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [mdpi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 63725-52-0 [chemicalbook.com]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 6. as.uky.edu [as.uky.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. masspec.scripps.edu [masspec.scripps.edu]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. asianpubs.org [asianpubs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry due to its diverse biological activities, including its role as a core component in numerous kinase inhibitors. This technical guide provides a comprehensive analysis of the structural characteristics of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine and its analogs. While a definitive crystal structure for this compound is not publicly available, this guide leverages crystallographic data from closely related analogs to infer its likely structural features, intermolecular interactions, and crystal packing. We will delve into the synthesis of this class of compounds, explore the impact of substitutions on their three-dimensional arrangement, and discuss the implications of these structural insights for drug design and development.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine system is a bicyclic heteroaromatic compound formed by the fusion of a pyrazole and a pyridine ring.[1] This scaffold is of particular importance in drug discovery as it is considered a "privileged structure," meaning it can bind to multiple, unrelated biological targets.[2] Pyrazolo[3,4-b]pyridine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3]
A significant portion of the therapeutic potential of pyrazolo[3,4-b]pyridines stems from their ability to act as kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-b]pyridine core can mimic the purine base of ATP, the natural substrate for kinases, allowing it to bind to the ATP-binding site and inhibit the enzyme's activity. The specific substitutions on the pyrazolo[3,4-b]pyridine ring system modulate the compound's potency, selectivity, and pharmacokinetic properties.
The subject of this guide, this compound, is a key intermediate and building block in the synthesis of more complex, biologically active molecules.[5] The chloro substituent at the 6-position provides a reactive handle for further functionalization through various cross-coupling reactions, while the methyl group at the 1-position influences the electronic properties and steric interactions of the molecule. Understanding the three-dimensional structure of this core and its analogs is paramount for rational drug design and the development of novel therapeutics.
Synthesis of this compound and its Analogs
The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold can be broadly categorized into two main strategies: the construction of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pyridine precursor.[6]
A common and versatile method for the synthesis of 4-chloro-substituted 1H-pyrazolo[3,4-b]pyridines is the Gould-Jacobs reaction.[6] This reaction involves the condensation of a 3-aminopyrazole derivative with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent chlorination.
A plausible synthetic route to this compound is outlined below.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following is a generalized, step-by-step methodology for the synthesis of a this compound derivative, based on established literature procedures.[7]
-
Step 1: Condensation. To a solution of 3-amino-5-methylpyrazole in a suitable solvent such as ethanol, add an equimolar amount of diethyl (ethoxymethylene)malonate. The mixture is typically stirred at room temperature or with gentle heating to facilitate the formation of the enamine intermediate.
-
Step 2: Thermal Cyclization. The solvent is removed under reduced pressure, and the resulting intermediate is heated at a high temperature (typically >200 °C) in a high-boiling point solvent like diphenyl ether. This promotes intramolecular cyclization to form the 4-hydroxy-pyrazolo[3,4-b]pyridine ring system.
-
Step 3: Chlorination. The crude cyclized product is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline. The reaction is heated to reflux to effect the conversion of the hydroxyl group to a chloro group, yielding the final product.
-
Purification. The reaction mixture is carefully quenched with ice water and neutralized. The crude product is then extracted with an organic solvent and purified by column chromatography or recrystallization to afford the pure this compound.
Crystal Structure Analysis: Insights from Analogs
As a definitive crystal structure of this compound is not available in the public domain, we will analyze the crystal structures of closely related analogs to predict its structural features. The Cambridge Structural Database (CSD) is an essential resource for such an analysis.[8]
Planarity and Conformation
The pyrazolo[3,4-b]pyridine core is generally a planar system. However, the degree of planarity can be influenced by the nature and size of the substituents. In the crystal structure of two pyrazolo[3,4-b]pyridine derivatives, 4a and 4b, the molecules were found to be nearly planar.[9] The planarity of the aromatic system is crucial for enabling π-π stacking interactions, which are often a key feature in the crystal packing of such molecules.
Bond Lengths and Angles
The bond lengths and angles within the pyrazolo[3,4-b]pyridine ring system are consistent with its aromatic character. The C-N and C-C bond lengths are intermediate between single and double bonds. The presence of a chloro substituent at the 6-position is expected to have a minor influence on the ring geometry. The methyl group at the N1 position will have specific bond lengths and angles relative to the pyrazole ring.
| Bond/Angle | Expected Range/Value | Rationale |
| C-Cl bond length | ~1.74 Å | Typical for a chlorine atom attached to an sp² hybridized carbon in an aromatic system. |
| N1-CH₃ bond length | ~1.47 Å | Standard single bond length between a nitrogen atom in a five-membered ring and a methyl carbon. |
| Pyridine ring angles | ~120° | Consistent with the sp² hybridization of the carbon and nitrogen atoms in the aromatic pyridine ring. |
| Pyrazole ring angles | 105-115° | Typical for a five-membered aromatic ring containing two nitrogen atoms. |
Table 1: Predicted Bond Geometries for this compound.
Intermolecular Interactions and Crystal Packing
The crystal packing of pyrazolo[3,4-b]pyridine analogs is often dominated by a combination of hydrogen bonding and π-π stacking interactions.[10]
-
Hydrogen Bonding: While this compound itself lacks strong hydrogen bond donors, the nitrogen atoms of the pyridine and pyrazole rings can act as hydrogen bond acceptors. In the presence of suitable donors in co-crystallized solvents or if other functional groups were present, C-H···N hydrogen bonds could play a role in the crystal packing.
-
π-π Stacking: The planar aromatic pyrazolo[3,4-b]pyridine core is highly conducive to π-π stacking interactions. These interactions are expected to be a dominant force in the crystal packing of this compound, leading to the formation of columnar or layered structures.
-
Halogen Bonding: The chlorine atom at the 6-position can participate in halogen bonding (C-Cl···X), where X is a nucleophilic atom such as nitrogen or oxygen. This type of interaction could further stabilize the crystal lattice.
Caption: Potential intermolecular interactions in the crystal structure.
Structure-Activity Relationship and Biological Implications
The structural features of this compound and its analogs are directly linked to their biological activity, particularly as kinase inhibitors.
-
The Pyrazolo[3,4-b]pyridine Core: As previously mentioned, this core acts as a scaffold that mimics the purine ring of ATP, allowing it to bind to the hinge region of the kinase ATP-binding pocket. The nitrogen atoms of the pyrazole and pyridine rings are crucial for forming hydrogen bonds with the backbone of the hinge region, anchoring the inhibitor in the active site.[9]
-
The 6-Chloro Substituent: The chlorine atom at the 6-position can have multiple effects. Its electron-withdrawing nature can influence the electronic properties of the ring system, potentially affecting binding affinity. More importantly, it serves as a key point for synthetic modification. Replacing the chlorine with larger, more complex functional groups allows for the exploration of other pockets within the kinase active site, leading to improved potency and selectivity.[11]
-
The 1-Methyl Group: The methyl group at the N1 position fills a small hydrophobic pocket in the ATP-binding site of many kinases. This seemingly minor addition can significantly enhance binding affinity compared to the unsubstituted analog.[1]
The combination of these structural features makes this compound a valuable starting point for the development of potent and selective kinase inhibitors. By understanding the three-dimensional arrangement of this core and how it interacts with its biological targets, medicinal chemists can rationally design novel drug candidates with improved therapeutic profiles.
Conclusion and Future Directions
While the definitive crystal structure of this compound remains to be determined, a comprehensive analysis of its closely related analogs provides valuable insights into its likely structural characteristics. The planar, aromatic pyrazolo[3,4-b]pyridine core, substituted with a reactive chloro group and a binding-enhancing methyl group, represents a key pharmacophore in modern drug discovery.
Future work should focus on obtaining a single crystal of this compound to elucidate its precise solid-state structure. This would provide a definitive template for computational modeling and structure-based drug design efforts. Furthermore, the continued exploration of the synthetic utility of the 6-chloro position will undoubtedly lead to the discovery of novel pyrazolo[3,4-b]pyridine derivatives with enhanced biological activity and therapeutic potential.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. mdpi.com [mdpi.com]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Emerging Therapeutic Potential of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to the purine bases adenine and guanine. This has rendered it a fertile ground for the development of a diverse array of biologically active compounds.[1][2] Among these, derivatives of the 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine core have garnered significant attention for their potent and often selective biological activities, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of this specific class of compounds, with a focus on their role as kinase inhibitors in targeted cancer therapy. Drawing upon a comprehensive review of the current scientific literature, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold in Medicinal Chemistry
The pyrazolo[3,4-b]pyridine core is a versatile pharmacophore that has been extensively explored for a wide range of therapeutic applications. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The structural similarity to endogenous purines allows these compounds to interact with a variety of biological targets, most notably protein kinases, which play a pivotal role in cellular signaling pathways.
The this compound scaffold offers several advantages for drug design. The chlorine atom at the 6-position serves as a crucial handle for synthetic modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[3] The methyl group at the 1-position can influence the compound's conformation and interaction with the target protein. A key intermediate in the synthesis of many potent derivatives is 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine , which provides a reactive site for further chemical elaboration.[3][4]
This guide will delve into the specifics of this scaffold, highlighting its potential in the development of targeted therapies.
Key Biological Activities and Therapeutic Targets
Derivatives of the this compound core have primarily demonstrated significant potential as kinase inhibitors . Kinases are a class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, these compounds can selectively interfere with aberrant signaling pathways that drive tumor growth and survival.
Anticancer Activity
The most prominent biological activity associated with this class of compounds is their anticancer efficacy. This is largely attributed to their ability to inhibit various protein kinases implicated in cancer progression.
Several studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of various kinase families:
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are attractive targets in oncology, as their fusion with other genes can lead to constitutively active kinases that drive tumorigenesis.[5] Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been designed and synthesized as potent TRK inhibitors, with some compounds exhibiting nanomolar inhibitory activity.[5][6] The pyrazolo portion of the scaffold often acts as a hydrogen bond donor, interacting with the hinge region of the kinase domain.[5]
-
Other Kinase Targets: The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for its adaptation to target a wide range of other kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Anaplastic Lymphoma Kinase (ALK). The strategic modification of substituents on the core structure is key to achieving selectivity for a particular kinase.
Beyond kinase inhibition, certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα, an essential enzyme involved in DNA replication and repair.[7] Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells. One study highlighted a promising derivative, compound 8c , which exhibited broad-spectrum antiproliferative activity across a panel of 60 cancer cell lines and demonstrated significant inhibition of Topoisomerase IIα.[7] This compound also showed potent anti-leukemic efficacy against K562 and MV4-11 cell lines.[7]
Other Potential Biological Activities
While the primary focus has been on anticancer applications, the broader class of pyrazolo[3,4-b]pyridines has shown promise in other therapeutic areas, suggesting that derivatives of the 6-chloro-1-methyl scaffold may also possess these activities. These include:
-
Anti-inflammatory activity: Through the inhibition of enzymes like cyclooxygenase-2 (COX-2).
-
Antimicrobial activity: Against a range of bacterial and fungal pathogens.
Further investigation into these areas for the 6-chloro-1-methyl substituted derivatives is warranted.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the core scaffold. While a comprehensive SAR study for this specific scaffold is still evolving, some general principles can be drawn from the existing literature on the broader pyrazolo[3,4-b]pyridine class.
-
Substituents at the 3-position: The 3-amino group of the key intermediate, 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, is a common point of diversification. Acylation or arylation at this position can lead to potent kinase inhibitors. The nature of the substituent introduced here plays a critical role in determining the target kinase selectivity and overall potency. For instance, in the context of B-Raf(V600E) inhibitors, the introduction of a 3-methoxypyrazolopyridine was found to be superior to other hinge-binding groups.[8]
-
The Role of the 6-Chloro Group: The chlorine atom at the 6-position is not merely a synthetic handle. It can also contribute to the binding of the molecule to its target protein through halogen bonding or by influencing the electronic properties of the aromatic system.
-
The N1-Methyl Group: The methyl group at the N1 position of the pyrazole ring can impact the compound's solubility, metabolic stability, and its interaction with the target protein.
A systematic exploration of the chemical space around the this compound core is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.
Experimental Protocols and Methodologies
The successful development of novel therapeutics based on the this compound scaffold relies on robust and reproducible experimental protocols. This section provides an overview of the key synthetic and biological evaluation methods.
General Synthetic Strategy
The synthesis of derivatives of the this compound core typically starts from commercially available precursors and involves the construction of the bicyclic ring system, followed by functionalization. A common retrosynthetic approach is to form the pyridine ring onto a pre-existing pyrazole.[1][2]
Workflow for the Synthesis of this compound Derivatives:
Caption: A generalized workflow for the synthesis of bioactive this compound derivatives.
Key Experimental Protocols
This key intermediate can be synthesized through a multi-step process, often starting from simpler pyrazole derivatives. The specific reaction conditions can vary, but a general outline is as follows:
-
Starting Material: A suitably substituted pyrazole precursor.
-
Ring Formation: Cyclization reaction to form the pyridine ring, often involving condensation with a 1,3-dicarbonyl compound or its equivalent.[1][2]
-
Chlorination: Introduction of the chlorine atom at the 6-position, typically using a chlorinating agent like phosphorus oxychloride.
-
Nitration and Reduction: Introduction of an amino group at the 3-position, often via a nitration step followed by reduction.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
To determine the direct inhibitory effect of the compounds on specific kinases, in vitro kinase assays are performed.
-
Assay Components: The assay typically includes the purified kinase, a specific substrate (e.g., a peptide or protein), ATP, and the test compound.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for substrate phosphorylation.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Using ATP detection reagents that measure the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are mediated by their interaction with specific cellular signaling pathways. As potent kinase inhibitors, these compounds can modulate pathways that are critical for cancer cell proliferation, survival, and angiogenesis.
Signaling Pathway Modulated by TRK Inhibitors:
References
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemshuttle.com [chemshuttle.com]
- 4. 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine [myskinrecipes.com]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review on the synthesis of pyrazolo[3,4-b]pyridine scaffolds
An In-depth Technical Guide to the Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system of immense interest to the fields of medicinal chemistry and drug development.[1][2] This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities.[3] Compounds incorporating this core have demonstrated clinical and preclinical efficacy as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, among other applications.[1][4] Notably, they have been investigated as potent inhibitors for various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Tropomyosin receptor kinases (TRKs), which are critical targets in oncology.[5][6]
Structurally, pyrazolo[3,4-b]pyridines can exist in two primary tautomeric forms: the 1H- and 2H-isomers. Theoretical calculations have shown the 1H-tautomer to be significantly more stable, by nearly 9 kcal/mol, making it the predominant form encountered in synthesis and biological systems.[7] The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported in 1908.[7] Since then, a vast number of synthetic methodologies have been developed to access this versatile scaffold, with over 300,000 derivatives described in the scientific literature.[7][8]
This guide provides a comprehensive overview of the principal synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core, with a focus on the underlying mechanisms, experimental considerations, and the logic behind procedural choices. The methodologies are broadly classified into two major retrosynthetic approaches: the annulation of a pyridine ring onto a pre-existing pyrazole and, conversely, the formation of a pyrazole ring on a pyridine template.
Caption: The two primary retrosynthetic approaches to the pyrazolo[3,4-b]pyridine core.
Strategy A: Pyridine Ring Annulation onto a Pyrazole Core
The construction of the pyridine ring onto a pre-existing and suitably substituted pyrazole is the most widely employed and versatile strategy.[8] This approach typically utilizes 3- or 5-aminopyrazoles as the key starting material, which provide the necessary nitrogen nucleophile to initiate the cyclization cascade.
Cyclocondensation with 1,3-Dicarbonyl Compounds
One of the most classical and straightforward methods involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[7] The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group on one of the carbonyls, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyridine ring.
A critical consideration in this synthesis is regioselectivity. If a non-symmetrical 1,3-dicarbonyl is used, two different regioisomers can be formed.[8] The outcome is dictated by the relative electrophilicity of the two carbonyl groups; the more electrophilic carbonyl will preferentially react with the pyrazole's ring nitrogen, while the exocyclic amino group attacks the less electrophilic carbonyl.[8] To overcome this, reactants like 1,1,1-trifluoropentane-2,4-dione can be used, where the strong electron-withdrawing effect of the trifluoromethyl group renders the adjacent carbonyl significantly more electrophilic, thus directing the reaction towards a single product.[8]
Protocol 1: General Synthesis via 1,3-Dicarbonyl Condensation
-
Reaction Setup: In a round-bottom flask, dissolve the selected 5-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in a suitable solvent such as glacial acetic acid or ethanol.
-
Reaction Conditions: Heat the mixture to reflux. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.[7] Water can also be used as a solvent at 90 °C for 16 hours.[8]
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazolo[3,4-b]pyridine.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be readily converted to versatile 4-chloro derivatives. This reaction utilizes a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate (DEEM).[7][8]
The mechanism begins with a nucleophilic attack by the aminopyrazole on the enol ether of DEEM, leading to the elimination of ethanol.[7] This is followed by a thermal cyclization where a nucleophilic attack occurs on one of the ester groups, eliminating a second molecule of ethanol to form the 4-hydroxy-pyrazolo[3,4-b]pyridine-5-carboxylate intermediate. Subsequent treatment with a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) yields the 4-chloro-1H-pyrazolo[3,4-b]pyridine.[7][8]
Caption: Workflow of the Gould-Jacobs reaction for pyrazolo[3,4-b]pyridine synthesis.
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecular scaffolds.[9][10] In the context of pyrazolo[3,4-b]pyridines, a common and powerful MCR involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., a β-ketonitrile or malononitrile).[10][11]
The reaction mechanism is believed to proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form a highly electrophilic α,β-unsaturated intermediate (a 1,3-CCC-biselectrophile).[7][8] The 5-aminopyrazole then undergoes a Michael addition to this intermediate.[7] This is followed by an intramolecular cyclization and subsequent dehydration/oxidation to afford the final, highly substituted pyrazolo[3,4-b]pyridine.[7] The use of microwave irradiation can significantly accelerate these reactions, often leading to higher yields and shorter reaction times under green conditions.[10][11]
Caption: Mechanism of the three-component synthesis of pyrazolo[3,4-b]pyridines.
Protocol 2: Microwave-Assisted Three-Component Synthesis [10][11]
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the 5-aminopyrazole (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and the active methylene nitrile (e.g., malononitrile) (1.0 mmol).
-
Solvent and Catalyst: Add a green solvent such as water or ethanol and a catalytic amount of a base (e.g., piperidine or a few drops of a basic ionic liquid).[12]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).
-
Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The product often precipitates directly from the reaction mixture.
-
Purification: Collect the solid product by filtration, wash with cold ethanol or water, and dry under vacuum. The product is often of high purity, requiring no further chromatographic purification.
Modern Cascade Cyclizations
Recent advancements have introduced novel cascade reactions for constructing the scaffold. One such method is a 6-endo-dig cyclization using 5-aminopyrazoles and alkynyl aldehydes.[13] This protocol allows for the switchable synthesis of halogenated or non-halogenated pyrazolo[3,4-b]pyridines by selecting the appropriate catalyst (e.g., silver, iodine, or N-bromosuccinimide).[13] This method offers excellent regioselectivity and tolerance for a wide range of functional groups, demonstrating its utility in the late-stage functionalization of complex molecules.[13]
Strategy B: Pyrazole Ring Annulation onto a Pyridine Core
While less common than Strategy A, forming the pyrazole ring onto a pre-existing pyridine is a viable alternative, particularly when the desired pyridine precursors are readily available.[14]
From 2-Halo-3-Substituted Pyridines
This approach involves the reaction of a 2-halopyridine bearing an electrophilic group (like a cyano or formyl group) at the 3-position with hydrazine or its derivatives.[14] The reaction proceeds via an initial nucleophilic aromatic substitution where the hydrazine displaces the halogen at the 2-position. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the electrophilic 3-substituent to close the pyrazole ring.[14] For example, reacting 2-chloro-3-cyanopyridine with hydrazine yields 3-amino-1H-pyrazolo[3,4-b]pyridine.[14]
From Pyridine N-Oxide Hydrazones
An elegant method that avoids the need for a pre-installed leaving group on the pyridine ring involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones.[15] This strategy takes advantage of the activated 2-position of the pyridine N-oxide. Treatment of the hydrazone with an electrophilic additive and a base at room temperature induces cyclization.[15] This reaction can produce a mixture of regioisomers (pyrazolo[3,4-b] and pyrazolo[4,3-c]pyridines), but the ratio can be controlled to some extent by carefully choosing the electrophile and solvent combination.[15]
Comparative Summary of Synthetic Strategies
| Synthetic Strategy | Key Starting Materials | Advantages | Limitations | Typical Yields |
| Cyclocondensation | 5-Aminopyrazole, 1,3-Dicarbonyl | Simple, straightforward procedure. | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[8] | Moderate to High |
| Gould-Jacobs Reaction | 3-Aminopyrazole, DEEM | Provides access to versatile 4-chloro derivatives.[7] | Requires thermal cyclization and subsequent harsh chlorination step. | Good |
| Multi-Component Reaction | 5-Aminopyrazole, Aldehyde, Active Methylene Cmpd. | High efficiency, atom economy, molecular diversity, green chemistry compatible.[9][10] | Mechanism can be complex; optimization may be required. | High to Excellent |
| Cascade Cyclization | 5-Aminopyrazole, Alkynyl Aldehyde | Excellent regioselectivity, switchable synthesis of halogenated products.[13] | Requires specific catalysts (e.g., silver, iodine). | Good to Excellent |
| From 2-Halopyridines | 2-Halo-3-cyanopyridine, Hydrazine | Utilizes readily available pyridine precursors. | Can have side reactions; requires pre-functionalized pyridines.[14] | Moderate |
| From Pyridine N-Oxides | 3-Acylpyridine N-oxide tosylhydrazone | Mild reaction conditions, avoids pre-halogenation of pyridine.[15] | Can produce regioisomeric mixtures. | Good |
Conclusion and Future Outlook
The synthesis of the pyrazolo[3,4-b]pyridine scaffold is a mature field with a rich history and a diverse array of established methodologies. The classical approaches, such as condensation with 1,3-dicarbonyls and the Gould-Jacobs reaction, remain valuable tools for accessing specific substitution patterns. However, the field is increasingly dominated by modern, more efficient strategies.
Multi-component reactions, in particular, have revolutionized the construction of this scaffold, offering unparalleled efficiency, convergence, and the ability to rapidly generate libraries of diverse compounds for biological screening.[9][11] The integration of green chemistry principles, such as the use of microwave irradiation and environmentally benign solvents, further enhances the appeal of these methods.[10] As the demand for novel therapeutics continues to grow, the development of new, even more sophisticated and sustainable synthetic routes to pyrazolo[3,4-b]pyridines will undoubtedly remain a key focus for researchers in organic and medicinal chemistry. The continued exploration of novel cascade reactions and catalytic systems promises to further expand the chemical space accessible from this privileged and powerful heterocyclic core.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Reactivity of the 6-Chloro Group in 1-Methyl-1H-pyrazolo[3,4-b]pyridine: A Synthetic Chemist's Guide
Abstract
The 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds. The strategic incorporation of a chloro group at the 6-position unlocks a versatile handle for medicinal chemists, enabling a wide array of molecular elaborations. This technical guide provides an in-depth exploration of the reactivity of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, moving beyond a simple catalog of reactions to a nuanced discussion of the underlying electronic and steric factors that govern its synthetic transformations. We will delve into the causality behind experimental choices for key reactions, present field-proven protocols, and offer insights to empower researchers in drug discovery and development.
Introduction: The Pyrazolo[3,4-b]pyridine Core and the Significance of the 6-Chloro Substituent
The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine system, a class of compounds that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases like adenine and guanine.[1] This scaffold is often considered a bioisostere of purine and has been successfully employed in the development of inhibitors for various kinases, and other enzymes.[2][3][4] The 1-methyl substitution on the pyrazole ring is a common feature that often enhances metabolic stability and modulates protein-ligand interactions.
The introduction of a chlorine atom at the 6-position of this scaffold is a pivotal strategic decision in synthetic design. This halogen acts as a versatile synthetic handle, primarily participating in two major classes of reactions: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[2] The reactivity of this C6-Cl bond is finely tuned by the electronic nature of the bicyclic heteroaromatic system, making it an ideal site for late-stage functionalization in drug discovery programs.[5]
Electronic Landscape: Understanding the Reactivity of the C6-Cl Bond
The reactivity of the chloro group in this compound is fundamentally governed by the electron-deficient nature of the pyridine ring, which is further influenced by the fused pyrazole ring. The nitrogen atom in the pyridine ring withdraws electron density via both inductive and mesomeric effects, activating the positions ortho and para to it for nucleophilic attack.[6] The 6-position is para to the pyridine nitrogen, rendering the C6-Cl bond susceptible to SNAr reactions.[6]
Figure 1: Electronic activation of the C6 position.
Key Synthetic Transformations of the 6-Chloro Group
The 6-chloro substituent serves as a linchpin for a variety of synthetic transformations, allowing for the introduction of diverse functional groups.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are a cornerstone of the derivatization of this compound. The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles at the 6-position, proceeding through a Meisenheimer-like intermediate.
The introduction of amine functionalities is crucial for modulating physicochemical properties and establishing key interactions with biological targets.
Protocol: Synthesis of 6-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives
-
Reactants: this compound (1.0 eq), desired amine (1.2-2.0 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0-3.0 eq).
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) is typically employed to facilitate the reaction.
-
Temperature: Reactions are often heated to 80-150 °C to drive the substitution. Microwave irradiation can significantly reduce reaction times.
-
Work-up: Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Causality: The choice of base is critical to deprotonate the incoming amine nucleophile without competing in the substitution reaction. The high reaction temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex, a high-energy intermediate where the aromaticity of the pyridine ring is temporarily disrupted.[7]
Alkoxides and thiolates are also effective nucleophiles for displacing the 6-chloro group, leading to the formation of ethers and thioethers, respectively.
Protocol: Synthesis of 6-alkoxy/thioalkoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine
-
Reactants: this compound (1.0 eq), alcohol or thiol (1.2-1.5 eq), and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq).
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are essential to prevent quenching of the strong base.
-
Temperature: Reactions are often initiated at 0 °C during the deprotonation step and then warmed to room temperature or heated to drive the substitution.
-
Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted, and the organic layer is washed, dried, and concentrated. Purification is performed via column chromatography.
Trustworthiness: The use of anhydrous conditions is paramount for the success of this reaction, as any moisture will consume the strong base and inhibit the formation of the required nucleophile.
Figure 2: General workflow for SNAr reactions.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The 6-chloro group also serves as an excellent electrophile in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance.
Suzuki-Miyaura coupling is a powerful tool for introducing aryl or heteroaryl moieties at the 6-position.
Protocol: Suzuki-Miyaura Coupling of this compound
-
Reactants: this compound (1.0 eq), boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.02-0.10 eq), and a base, typically an aqueous solution of Na2CO3 or K3PO4 (2.0-3.0 eq).
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used.
-
Temperature: Reactions are typically heated to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.
Expertise & Experience: The choice of palladium catalyst and ligand is crucial for reaction efficiency. For less reactive boronic acids, more electron-rich and sterically hindered phosphine ligands may be required to facilitate the catalytic cycle.[8][9] The base is required to activate the boronic acid for transmetalation.[9]
For the introduction of sterically hindered amines or anilines, the Buchwald-Hartwig amination often provides superior results compared to traditional SNAr conditions.[10]
Protocol: Buchwald-Hartwig Amination of this compound
-
Reactants: this compound (1.0 eq), amine (1.1-1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3 or a G3-palladacycle) (0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, RuPhos) (0.02-0.10 eq), and a strong base such as NaOt-Bu or Cs2CO3 (1.4-2.0 eq).
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are required.
-
Temperature: Reactions are typically heated to 80-120 °C under an inert atmosphere.
-
Work-up: The reaction is cooled, filtered to remove inorganic salts, and the filtrate is concentrated. The residue is then purified by column chromatography.
Authoritative Grounding: The mechanism of the Buchwald-Hartwig amination involves a well-established catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[11] Bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond, as the oxidative addition is often the rate-limiting step.[12][13]
Figure 3: Overview of cross-coupling strategies.
Comparative Reactivity and Strategic Considerations
The choice between SNAr and cross-coupling methodologies depends on the desired final product and the nature of the nucleophile or coupling partner.
| Reaction Type | Nucleophile/Coupling Partner | Typical Conditions | Key Considerations |
| SNAr | Unhindered primary/secondary amines, alkoxides, thiolates | High temperature, polar aprotic solvent | Simple, cost-effective for suitable nucleophiles. |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids/esters | Pd catalyst, base, aqueous/organic solvent mixture | Excellent for C-C bond formation, wide functional group tolerance.[14] |
| Buchwald-Hartwig | Sterically hindered amines, anilines | Pd catalyst, ligand, strong base, anhydrous solvent | Broader amine scope than SNAr, milder conditions possible.[10] |
Conclusion: A Versatile Hub for Molecular Diversity
The 6-chloro group in 1-methyl-1H-pyrazolo[3,4-b]pyridine is far more than a simple substituent; it is a strategic tool that provides a gateway to extensive molecular diversity. A thorough understanding of its reactivity, governed by the electronic properties of the heterocyclic core, allows for the rational design of synthetic routes to novel and potent biologically active molecules. By mastering both nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, researchers can effectively leverage this versatile intermediate to accelerate drug discovery efforts. The protocols and insights provided herein serve as a robust foundation for the practical application of this powerful synthetic strategy.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
Methodological & Application
A Practical Guide to Nucleophilic Substitution Reactions on 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Application Note & Protocols
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently employed in medicinal chemistry and drug discovery.[1][2][3] Its structure is integral to numerous kinase inhibitors, where it often serves as a hinge-binding element, mimicking the purine core of ATP.[4] The strategic functionalization of this scaffold is paramount for modulating potency, selectivity, and pharmacokinetic properties. The compound 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a versatile synthetic intermediate, with the chlorine atom at the C6 position acting as a key handle for molecular diversification through nucleophilic substitution reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on this specific substrate. We will delve into the underlying mechanistic principles, provide detailed, step-by-step protocols for various classes of nucleophiles, and offer practical insights for reaction optimization and troubleshooting.
Mechanistic Overview: Nucleophilic Aromatic Substitution (SNAr)
The substitution of the chlorine atom on the this compound core proceeds primarily through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6][7] Unlike typical SN2 reactions, which are sterically hindered on an aromatic ring, the SNAr reaction is a two-step addition-elimination process.[6][8]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the leaving group (chlorine). The electron-withdrawing nature of the nitrogen atoms in both the pyridine and pyrazole rings sufficiently activates the C6 position for this attack. This step disrupts the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7]
-
Elimination & Aromatization: In the second, typically faster step, the leaving group (Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
The stability of the Meisenheimer intermediate is crucial and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.[5][9] In the pyrazolo[3,4-b]pyridine system, the ring nitrogens perform this activating role effectively.
Figure 1: General mechanism for the SNAr reaction.
Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: Amination with a Primary/Secondary Amine (Thermal SNAr)
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile under thermal conditions. This method is often suitable for electron-rich amines or when using a high-boiling point solvent to drive the reaction.
Materials and Reagents:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine, benzylamine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the amine (1.2–2.0 eq) and a base such as K₂CO₃ (2.0 eq) or DIPEA (2.5 eq). The base is crucial to scavenge the HCl generated during the reaction.
-
Add anhydrous DMF or DMSO to achieve a substrate concentration of approximately 0.1–0.5 M.
-
Fit the flask with a reflux condenser (if heating conventionally) or cap the vial (if using a microwave reactor).
-
Heat the reaction mixture to 100–150 °C. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-substituted product.
Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
For less reactive amines, sterically hindered nucleophiles, or when milder conditions are required, the Buchwald-Hartwig amination is a powerful alternative.[10][11][12] This palladium-catalyzed cross-coupling reaction has a broad substrate scope.[12]
Materials and Reagents:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
Inert Atmosphere: This reaction is sensitive to oxygen. All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques or in a glovebox.
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 eq).
-
Add the this compound (1.0 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine (1.1–1.5 eq).
-
Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: O-Arylation with Alcohols/Phenols (Williamson-type Ether Synthesis)
The synthesis of 6-alkoxy or 6-aryloxy derivatives can be achieved through a nucleophilic substitution with the corresponding alcohol or phenol, typically by generating the more nucleophilic alkoxide or phenoxide in situ.
Materials and Reagents:
-
This compound
-
Alcohol or Phenol of choice
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOt-Bu))
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
Procedure:
-
Alkoxide Formation: To an oven-dried, inert atmosphere flask containing the alcohol or phenol (1.5 eq) in anhydrous THF or DMF, carefully add NaH (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen gas evolution ceases. This forms the sodium alkoxide/phenoxide.
-
Substitution: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide mixture.
-
Heat the reaction to 60–100 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Data & Optimization Summary
The choice of reaction conditions is critical for achieving high yields and purity. The following table summarizes typical parameters for different nucleophile classes.
| Nucleophile Class | Reaction Type | Typical Base | Solvent | Temp (°C) | Notes |
| Primary/Secondary Amines | Thermal SNAr | K₂CO₃, DIPEA | DMF, DMSO, NMP | 100-150 | Effective for nucleophilic amines. Microwave irradiation can significantly reduce reaction times. |
| Anilines / Heterocyclic Amines | Buchwald-Hartwig | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | Required for less nucleophilic or sterically hindered amines. Requires inert atmosphere.[13] |
| Alcohols / Phenols | Williamson-type | NaH, KOt-Bu | THF, DMF | 60-100 | Requires anhydrous conditions and pre-formation of the alkoxide/phenoxide. |
| Thiols | SNAr | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25-80 | Thiols are generally very nucleophilic; reactions often proceed under milder conditions. |
Experimental Workflow Visualization
Figure 2: General experimental workflow for substitution reactions.
Conclusion
The this compound is a valuable building block for chemical synthesis, particularly in the field of drug discovery. The C6-chloro group provides a reliable handle for introducing a wide array of functional groups via nucleophilic aromatic substitution. By selecting the appropriate conditions—whether thermal SNAr, palladium-catalyzed Buchwald-Hartwig amination, or Williamson-type ether synthesis—researchers can efficiently generate diverse libraries of compounds for biological screening. The protocols and guidelines presented herein offer a robust starting point for the successful synthesis and diversification of this important heterocyclic scaffold.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine as a Kinase Inhibitor Scaffold
Authored by: Your Senior Application Scientist
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibitor Discovery
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities, including its significant potential as a potent inhibitor of various protein kinases.[1][2][3] Dysregulation of kinase signaling is a fundamental mechanism in the pathogenesis of numerous diseases, most notably cancer.[4] The structural characteristics of the pyrazolo[3,4-b]pyridine ring system allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of inhibitor candidates.
This document provides a comprehensive guide for researchers on utilizing compounds based on the 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold for kinase inhibition studies. While this specific compound is often a key intermediate in the synthesis of more complex inhibitors[5][6], its core structure is representative of a class of compounds that have shown promise in targeting specific kinases. For instance, derivatives of this scaffold have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK) and its resistance mutants, such as ALK-L1196M.[7]
These application notes will therefore use the ALK signaling pathway as a primary example to illustrate the experimental protocols for characterizing pyrazolo[3,4-b]pyridine-based kinase inhibitors. The methodologies described herein are broadly applicable and can be adapted to other kinase targets.
Physicochemical Properties and Handling
Proper handling and storage of this compound and its derivatives are crucial for experimental reproducibility.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [8] |
| Molecular Weight | 167.6 g/mol | [8] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF | |
| Storage | Store in a tightly sealed container in a cool, dry place | [5] |
Note on Preparation: For biological assays, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.[9] Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) and consistent across all experimental conditions.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Pyrazolo[3,4-b]pyridine-based inhibitors typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, forming specific interactions with key amino acid residues. The pyrazole and pyridine rings often form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The various substituents on the scaffold can then be modified to enhance binding affinity and selectivity for the target kinase over other kinases in the kinome.
Featured Application: Inhibition of the ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations (e.g., EML4-ALK fusion protein in non-small cell lung cancer), drives oncogenic signaling.[7] The following protocols will detail how to assess the inhibitory potential of a this compound derivative against ALK.
ALK Signaling Pathway Diagram
Caption: ALK signaling pathway and point of inhibition.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.[9] The assay measures the amount of ADP produced, which is proportional to kinase activity.
Workflow Diagram:
Caption: In vitro kinase assay workflow.
Materials:
-
Purified recombinant ALK kinase
-
Kinase substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound (this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[9]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates[10]
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series in DMSO.
-
Kinase Reaction Setup:
-
Initiate Kinase Reaction:
-
Add 5 µL of a mixture containing the kinase substrate and ATP to each well to start the reaction.[9]
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[9]
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[9]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a suitable non-linear regression model (e.g., sigmoidal dose-response).
-
Protocol 2: Cell-Based Western Blot Assay for ALK Signaling Inhibition
This protocol assesses the ability of the test compound to inhibit ALK-mediated signaling in a cellular context by measuring the phosphorylation of downstream targets like STAT3.[11]
Workflow Diagram:
Caption: Western blot workflow for signaling inhibition.
Materials:
-
ALK-positive cancer cell line (e.g., H3122 or SU-DHL-1)
-
Cell culture medium and supplements
-
Test compound
-
RIPA buffer with protease and phosphatase inhibitors[11]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[12][13]
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-Actin (loading control)
-
HRP-linked secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed an appropriate number of ALK-positive cells in culture plates and allow them to adhere or reach the desired confluency.
-
Treat the cells with varying concentrations of the test compound or vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3 at 1:1000 dilution) overnight at 4°C with gentle agitation.[11][12]
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
Incubate with the appropriate HRP-linked secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.[11]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to total STAT3 and then to the loading control (β-Actin).[11]
-
Data Interpretation and Troubleshooting
-
In Vitro Assay: A potent inhibitor will exhibit a low IC50 value. Ensure the dose-response curve is sigmoidal with a clear upper and lower plateau. High variability between replicates may indicate compound precipitation or issues with reagent dispensing.
-
Western Blot: A dose-dependent decrease in the p-STAT3/total STAT3 ratio indicates effective target engagement in cells. No change in the loading control (β-Actin) confirms equal protein loading. If there is no inhibition, consider increasing the incubation time or compound concentration. If the baseline phosphorylation is low, a stimulation step (e.g., with a relevant cytokine) might be necessary for non-constitutively active kinase targets.[11]
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The protocols outlined in these application notes provide a robust framework for characterizing the biochemical and cellular activity of novel compounds based on this and related chemical series. By systematically evaluating their effects on kinase activity and downstream signaling pathways, researchers can effectively advance the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine [myskinrecipes.com]
- 6. 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine [myskinrecipes.com]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols: 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Motif in Oncology
The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential.[1] Its rigid, bicyclic structure provides an excellent framework for developing selective inhibitors of various protein kinases and other key enzymes that are often dysregulated in cancer.[1][2][3] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of oncogenic targets, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), Anaplastic Lymphoma Kinase (ALK), Monopolar Spindle Kinase 1 (Mps1), and Topoisomerase IIα.[1][4][5][6]
This document provides a detailed guide for investigating the potential anticancer applications of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine . While this specific compound is often utilized as a synthetic intermediate[7], its structural features—a reactive chloro group and a methylated pyrazole ring—make it a compelling candidate for development as a bioactive agent itself or as a foundational molecule for further derivatization. These application notes will therefore focus on established protocols for evaluating pyrazolo[3,4-b]pyridine derivatives as anticancer agents, providing a robust framework for your research.
Hypothesized Mechanism of Action: Kinase Inhibition
Based on extensive research into its structural analogues, this compound is hypothesized to function as an ATP-competitive inhibitor of protein kinases. The pyrazolopyridine core mimics the purine ring of ATP, allowing it to bind to the kinase's ATP-binding pocket. The substituents on the ring system then determine the compound's potency and selectivity for specific kinases.
Many pyrazolo[3,4-b]pyridine derivatives have been shown to target kinases crucial for cell cycle progression and proliferation.[2][4] For instance, inhibition of kinases like Mps1 can disrupt the mitotic checkpoint, leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.[4] Similarly, targeting growth factor receptor tyrosine kinases like TRKs or ALK can block downstream signaling pathways essential for tumor growth and survival.[5][6]
Below is a generalized signaling pathway that is often targeted by kinase inhibitors, illustrating potential points of intervention for a compound like this compound.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Protocols
The following protocols provide a comprehensive workflow for the initial characterization of this compound as a potential anticancer agent.
Protocol 1: In Vitro Cytotoxicity Assessment
Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.
Methodology: MTT Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MDA-MB-468 for breast cancer, MV4-11 for leukemia, Km-12 for colon cancer) in their recommended media until they reach 70-80% confluency.[4][5]
-
Cell Seeding: Trypsinize the cells, perform a cell count, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 2: Target Kinase Inhibition Assay
Objective: To determine if the compound directly inhibits the activity of specific kinases.
Methodology: In Vitro Kinase Assay (e.g., for Mps1)
-
Reaction Setup: In a 96-well plate, combine recombinant human Mps1 kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol 3: Western Blot Analysis for Cellular Target Engagement
Objective: To confirm that the compound affects the downstream signaling of its target kinase within cancer cells.
Methodology:
-
Cell Lysis: Treat cancer cells (e.g., MDA-MB-468) with the compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated form of a known downstream target of the kinase of interest (e.g., phospho-ERK if targeting the MAPK pathway) and the total protein as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon treatment with the compound.
Caption: Experimental workflow for characterizing the anticancer potential.
Data Presentation: Comparative Potency of Pyrazolo[3,4-b]pyridine Derivatives
To provide a benchmark for your studies, the following table summarizes the reported IC50 values for various pyrazolo[3,4-b]pyridine derivatives against different cancer-related targets and cell lines.
| Compound Class | Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| Mps1 Inhibitor | Mps1 | 2.596 | MDA-MB-468 | - | [4] |
| Topoisomerase IIα Inhibitor | Topoisomerase IIα | - | NCI 60 Panel (GI50) | 1.33 | [1] |
| TRK Inhibitor | TRKA | 56 | Km-12 | 0.304 | [5][8] |
| ALK Inhibitor | ALK-L1196M | <0.5 | H2228 | - | [6] |
| CDK Inhibitor | CDK2 | 460 | HCT-116 | 1.98 | [2] |
Conclusion
This compound represents a promising starting point for cancer research based on the well-established anticancer properties of its parent scaffold. The protocols outlined in this document provide a rigorous and systematic approach to evaluating its potential as a kinase inhibitor and cytotoxic agent. Successful characterization of its activity could pave the way for its development as a novel therapeutic lead or as a valuable tool for chemical biology.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemshuttle.com [chemshuttle.com]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Suzuki Cross-Coupling of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines and the Suzuki Coupling in Modern Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities.[1] Derivatives of this core structure have shown promise as potent inhibitors of various kinases, making them valuable candidates in the development of targeted therapies for oncology and inflammatory diseases.[2][3][4] The ability to functionalize this core structure with a wide range of substituents is crucial for optimizing drug potency, selectivity, and pharmacokinetic properties.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[5][6] This palladium-catalyzed reaction offers several advantages, including mild reaction conditions, high functional group tolerance, and the use of commercially available and relatively non-toxic organoboron reagents.[5][6][7] For the derivatization of halogenated heterocycles like 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, the Suzuki coupling provides a powerful and versatile tool for introducing aryl, heteroaryl, and alkyl groups, thereby facilitating the exploration of chemical space in drug discovery programs.[8][9]
This application note provides a detailed experimental procedure for the Suzuki cross-coupling of this compound with a representative arylboronic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step guide but also insights into the rationale behind the selection of reagents and reaction conditions.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst.[7][10][11] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (this compound) to form a palladium(II) intermediate.[10] The electron-rich and bulky phosphine ligands are crucial in this step as they enhance the rate of oxidative addition.[7]
-
Transmetalation: The organoboron species (arylboronic acid) is activated by a base, forming a boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.[12][13]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond in the product and regenerate the active palladium(0) catalyst, thus completing the catalytic cycle.[10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available | Starting material. |
| Phenylboronic acid | ≥97% | Commercially available | Coupling partner. |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | ≥98% | Commercially available | Palladium catalyst.[14] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available | Base. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available | Solvent. |
| Deionized Water | High purity | In-house | Co-solvent. |
| Ethyl acetate | ACS grade | Commercially available | Extraction solvent. |
| Brine (saturated NaCl solution) | In-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Commercially available | Drying agent. |
| Celite® | --- | Commercially available | Filtration aid. |
| Silica gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography. |
| Hexanes | ACS grade | Commercially available | Eluent for chromatography. |
| Argon or Nitrogen gas | High purity | Gas cylinder | For inert atmosphere. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: Palladium catalysts and organic solvents are hazardous. Consult the Safety Data Sheets (SDS) for each reagent before use. 1,4-Dioxane is a potential carcinogen and should be handled with extreme care.
-
Inert Atmosphere: The Suzuki coupling reaction is sensitive to oxygen. It is crucial to maintain an inert atmosphere of argon or nitrogen throughout the setup and reaction.
Detailed Experimental Protocol
This protocol describes the Suzuki coupling of this compound with phenylboronic acid as a representative example.
Step 1: Preparation of the Reaction Vessel
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 181.6 mg).
-
Add phenylboronic acid (1.2 mmol, 146.3 mg).
-
Add potassium carbonate (2.0 mmol, 276.4 mg).[12]
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 40.8 mg).[14]
-
Seal the flask with a rubber septum.
Step 2: Creation of an Inert Atmosphere
-
Evacuate the flask under vacuum and backfill with argon or nitrogen gas.
-
Repeat this evacuation-backfill cycle three times to ensure a completely inert atmosphere.[12]
Step 3: Addition of Solvents and Reaction Execution
-
Using a syringe, add 1,4-dioxane (8 mL) to the flask.
-
Add deionized water (2 mL) via syringe. The use of a solvent mixture like dioxane/water is common for Suzuki couplings.[15][16]
-
Place the flask in a preheated oil bath at 90-100 °C.[12]
-
Stir the reaction mixture vigorously for 4-6 hours.
Step 4: Monitoring the Reaction
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
To take a sample for TLC, briefly remove the flask from the heat, allow it to cool slightly, and quickly withdraw a small aliquot with a capillary tube.
-
Elute the TLC plate with a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product should be less polar than the starting material.
Step 5: Reaction Work-up and Product Isolation
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[17]
-
Wash the Celite® pad with ethyl acetate (3 x 15 mL).
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[17]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 6: Purification
-
Purify the crude product by flash column chromatography on silica gel.[17]
-
The column is typically eluted with a gradient of hexanes and ethyl acetate to isolate the pure product. The exact eluent composition should be determined by TLC analysis of the crude product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product, 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine, as a solid.
Data and Expected Results
| Parameter | Value |
| Molar Ratio (Aryl Halide:Boronic Acid:Base) | 1 : 1.2 : 2 |
| Catalyst Loading | 5 mol% |
| Solvent System | 1,4-Dioxane : Water (4:1) |
| Reaction Temperature | 90-100 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-90% (after purification) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure proper inert atmosphere. |
| Insufficiently anhydrous conditions | Use anhydrous solvents and reagents. Flame-dry the glassware thoroughly. | |
| Inappropriate base | Consider screening other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[12] | |
| Formation of byproducts | Protodeboronation of boronic acid | Ensure the reaction is not overheated and that the base is not too strong. |
| Homocoupling of boronic acid | Optimize catalyst loading and reaction time. | |
| Difficult purification | Co-elution of product and impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase. |
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental procedure.
References
- 1. mdpi.com [mdpi.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine [myskinrecipes.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
- 9. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. heteroletters.org [heteroletters.org]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine in Modern Organic Synthesis
Introduction: The Value Proposition of a Privileged Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry and materials science. Its structural resemblance to purine bases allows it to function as a purine isostere, making it a "privileged scaffold" for interacting with a multitude of biological targets, particularly kinases.[1][2] The specific building block, 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine , is an exceptionally valuable intermediate due to its pre-installed methyl group on the pyrazole nitrogen and, most critically, the chloro-substituent at the 6-position of the pyridine ring.
This chlorine atom serves as a versatile synthetic handle, primarily enabling functionalization through modern palladium-catalyzed cross-coupling reactions. Its reactivity allows for the controlled and efficient introduction of a wide array of aryl, heteroaryl, and nitrogen-based substituents, making it an indispensable tool for building molecular complexity and generating libraries of novel compounds for drug discovery programs.[3] This guide provides an in-depth look at the strategic application of this building block, focusing on field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Core Synthetic Strategies & Mechanistic Considerations
The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the susceptibility of the C6-Cl bond to oxidative addition by a Palladium(0) catalyst, which is the crucial first step in these catalytic cycles.
Figure 1: Key synthetic pathways for diversifying the core scaffold.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures by coupling an organohalide with an organoboron species.[4][5] For this compound, this reaction allows for the direct attachment of various substituted phenyl, pyridyl, or other heterocyclic rings at the 6-position, a common strategy in the development of kinase inhibitors.[6]
Causality Behind Experimental Choices:
-
Catalyst System: While many Pd catalysts work, systems employing phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor are highly effective. The ligand stabilizes the Pd(0) active species and facilitates the key steps of the catalytic cycle.
-
Base: An inorganic base such as K₃PO₄ or Cs₂CO₃ is essential. Its primary role is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the crucial transmetalation step.[4][7]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the substrate, catalyst, and boronic acid.
Buchwald-Hartwig Amination for C-N Bond Formation
The formation of aryl amines is a cornerstone of pharmaceutical synthesis, and the Buchwald-Hartwig amination has become the gold-standard method for this transformation.[8][9] Applying this reaction to our building block enables the introduction of primary and secondary amines, anilines, and various nitrogen-containing heterocycles. This is critical for modulating properties like solubility, hydrogen bonding capacity, and target engagement.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, JohnPhos) or N-heterocyclic carbene (NHC) ligands are required.[8][10] These ligands promote the reductive elimination step—the final, bond-forming step—which is often the rate-limiting step for C-N coupling.[10]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.[11] The base's role is to deprotonate the amine, forming the corresponding amide, which then coordinates to the palladium center before reductive elimination.[9]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation. Therefore, rigorously excluding oxygen by using an inert atmosphere (Nitrogen or Argon) is absolutely critical for achieving high yields and good catalyst turnover.
Experimental Protocols
The following protocols are generalized but robust starting points. Researchers should perform small-scale optimization experiments for novel substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Principle: A palladium-catalyzed cross-coupling reaction between this compound and an arylboronic acid to form a C(sp²)-C(sp²) bond.
| Reagents & Materials |
| This compound |
| Arylboronic Acid (1.2 equiv) |
| Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%) |
| 1,1'-Bis(diphenylphosphino)ferrocene [dppf] (2-5 mol%) |
| Cesium Carbonate [Cs₂CO₃] (2.0 equiv) |
| 1,4-Dioxane |
| Water |
| Schlenk flask or sealed vial, magnetic stirrer, inert gas line (N₂ or Ar) |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), cesium carbonate (2.0 equiv), Pd(OAc)₂ (5 mol%), and dppf (5 mol%).[6]
-
Solvent Addition: Add 1,4-dioxane and water in a 3:1 to 5:1 ratio (e.g., 3 mL dioxane and 1 mL water per mmol of the chloro-substrate).
-
Degassing: Seal the flask and degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles. This step is crucial to remove dissolved oxygen.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.[6]
-
Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Buchwald-Hartwig Amination
Principle: A palladium-catalyzed cross-coupling reaction between this compound and an amine to form a C(sp²)-N bond.
| Reagents & Materials |
| This compound |
| Amine or Amine Hydrochloride Salt (1.1-1.5 equiv) |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%) |
| XPhos (2-4 mol%) |
| Sodium tert-butoxide [NaOtBu] (1.5-2.0 equiv) |
| Anhydrous Toluene or 1,4-Dioxane |
| Schlenk flask or sealed vial, magnetic stirrer, inert gas line (N₂ or Ar), glovebox (recommended for handling reagents) |
Step-by-Step Procedure:
-
Reaction Setup: Inside a glovebox or under a strong counterflow of inert gas, add NaOtBu (1.5 equiv) to a dry Schlenk flask. Add the amine (1.2 equiv), this compound (1.0 equiv), Pd₂(dba)₃ (1 mol%), and XPhos (2 mol%).
-
Solvent Addition: Add anhydrous toluene (or dioxane) to the flask.
-
Reaction: Seal the flask tightly and remove it from the glovebox. Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2 to 24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material via flash column chromatography to yield the desired 6-amino-substituted product.
Summary of Typical Reaction Conditions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Substrate | This compound | This compound |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | Primary/Secondary Amine or Heterocycle |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | dppf, SPhos, P(tBu)₃ | XPhos, SPhos, RuPhos, BrettPhos |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | NaOtBu, KOtBu, LHMDS |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Toluene, 1,4-Dioxane, THF (anhydrous) |
| Temperature | 80 - 110 °C | 80 - 110 °C |
| Atmosphere | Inert (N₂ or Ar) | Strictly Inert (N₂ or Ar) |
Conclusion
This compound is a powerful and versatile building block for synthetic and medicinal chemistry. Its true potential is unlocked through palladium-catalyzed cross-coupling reactions, which provide reliable and modular access to a vast chemical space of 6-substituted pyrazolopyridines. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, offer efficient pathways to novel C-C and C-N linked analogues, respectively. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this important scaffold in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 3. chemshuttle.com [chemshuttle.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for Developing FLT3/CDK4 Dual Inhibitors from 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
<__..._>
Introduction: The Rationale for Dual FLT3/CDK4 Inhibition in Oncology
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by a grim prognosis and high relapse rates.[1] A significant subset of AML patients, approximately 30%, harbor activating mutations in the Fms-like tyrosine kinase 3 (FLT3) gene.[1] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells.[2][3] While first-generation FLT3 inhibitors have shown clinical activity, their efficacy is often transient due to the development of resistance, frequently through secondary mutations in the FLT3 kinase domain.[1][4]
Concurrently, the Cyclin-Dependent Kinase 4 (CDK4) pathway is a master regulator of the G1-S phase transition in the cell cycle.[5] CDK4, in complex with Cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent cell cycle progression.[6] Dysregulation of the CDK4/Cyclin D-Rb axis is a common feature in many cancers, including AML.[7] Preclinical studies have demonstrated a synergistic effect between FLT3 and CDK4 inhibition, suggesting that simultaneously targeting both pathways could lead to more profound and durable anti-leukemic responses and potentially overcome resistance mechanisms.[4][7]
The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a versatile and privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against various kinases.[8][9][10][11] Its rigid, bicyclic nature provides a solid framework for the strategic placement of functional groups to achieve potent and selective inhibition of desired targets. This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and biological evaluation of novel dual FLT3/CDK4 inhibitors based on the 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine core.
I. Chemical Synthesis of this compound Derivatives
The synthesis of novel inhibitors begins with the core scaffold, this compound, which can be functionalized at various positions to explore the structure-activity relationship (SAR). The chloro-substituent at the 6-position is a key handle for introducing diversity via nucleophilic substitution or cross-coupling reactions.[12]
General Synthetic Scheme
A plausible synthetic route, based on established pyrazolopyridine chemistry, is outlined below.[13][14][15] This multi-step synthesis allows for the introduction of various substituents to probe interactions within the ATP-binding pockets of FLT3 and CDK4.
Caption: General workflow for the synthesis of the inhibitor library.
Protocol: Synthesis of a Representative Derivative
This protocol describes the synthesis of a hypothetical derivative where an amine is introduced at the 6-position.
Step 1: Synthesis of this compound-5-carbaldehyde This intermediate can be prepared from the corresponding this compound via Vilsmeier-Haack formylation.[13]
Step 2: Reductive Amination to Introduce a Side Chain
-
Dissolve this compound-5-carbaldehyde (1 mmol) in 1,2-dichloroethane (10 mL).
-
Add the desired primary or secondary amine (1.2 mmol) and stir for 10 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Biological Evaluation: A Step-by-Step Guide
The following section details the protocols for assessing the biological activity of the synthesized compounds.
A. In Vitro Kinase Assays
The initial screening of compounds involves determining their inhibitory activity against the target kinases, FLT3 and CDK4/Cyclin D1, in a cell-free system.
This assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[16][17]
Materials:
-
Recombinant human FLT3 kinase
-
FLT3 Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[16]
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 µM.
-
In a 384-well plate, add 1 µL of the compound solution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the FLT3 enzyme in kinase buffer.
-
Add 2 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction. The final ATP concentration should be close to its Km for FLT3.
-
Incubate the plate at room temperature for 60 minutes.[18]
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes.[16]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
A similar ADP-Glo™ assay can be used for CDK4/Cyclin D1.[6] Alternatively, a mobility shift assay or a NanoBRET assay can be employed.[19][20]
Materials:
-
Recombinant human CDK4/Cyclin D1 complex
-
CDK4 Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[21]
-
ATP
-
Substrate (e.g., a peptide derived from the Rb protein)
-
Test compounds in DMSO
-
Assay detection reagents (e.g., ADP-Glo™ kit)
-
384-well plates
Procedure:
-
Follow a similar procedure as the FLT3 kinase assay, optimizing incubation times and substrate/ATP concentrations for the CDK4/Cyclin D1 enzyme. A typical reaction time is 40 minutes at 37°C.[6]
-
Determine IC50 values as described above.
B. Cell-Based Assays
Cell-based assays are crucial to assess the compound's activity in a more physiologically relevant context, including cell permeability and off-target effects.
-
MV4-11: An AML cell line that is homozygous for the FLT3-ITD mutation, making it highly dependent on FLT3 signaling for survival and proliferation.[2][3]
-
MCF-7: A human breast cancer cell line that is estrogen-receptor positive and expresses wild-type Rb, making it a suitable model for assessing CDK4-dependent cell cycle progression.[22][23]
-
RPMI-8226: A multiple myeloma cell line that is also sensitive to CDK4/6 inhibitors.
This assay measures ATP levels, which is an indicator of metabolically active, viable cells.[2]
Materials:
-
MV4-11 or MCF-7 cells
-
Appropriate cell culture medium (e.g., RPMI-1640 for MV4-11, DMEM for MCF-7, supplemented with 10% FBS and antibiotics)
-
Test compounds in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well white, clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period (e.g., 1 x 10⁴ cells/well for MV4-11).[3]
-
Allow cells to attach overnight (for adherent cells like MCF-7).
-
Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[18]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the percent viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) values.
This protocol allows for the determination of the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after compound treatment.[24]
Materials:
-
MCF-7 cells
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compounds at various concentrations (e.g., 1x and 5x GI50) for 24 hours.[22][25]
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.[24]
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[24]
-
Incubate the cells on ice for at least 30 minutes.
-
Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[24]
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[24]
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases. An effective CDK4 inhibitor is expected to cause an accumulation of cells in the G1 phase.[23]
C. Target Engagement and Downstream Signaling (Western Blotting)
Western blotting is used to confirm that the inhibitors are hitting their intended targets within the cell and modulating their downstream signaling pathways.[2]
Caption: Standard workflow for Western Blotting analysis.
Sample Preparation:
-
Treat MV4-11 and MCF-7 cells with the test compounds for a specified time (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[26]
-
Determine protein concentration using a BCA assay.
Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.[26]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting:
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[27]
-
Incubate the membrane with primary antibodies overnight at 4°C.[28] Key antibodies include:
-
For FLT3 pathway (in MV4-11 cells): phospho-FLT3, total FLT3, phospho-STAT5, total STAT5.[1]
-
For CDK4 pathway (in MCF-7 cells): phospho-Rb (Ser780), total Rb.
-
Loading control: β-actin or GAPDH.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[26]
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[27]
Expected Results: A potent dual FLT3/CDK4 inhibitor should lead to a dose-dependent decrease in the phosphorylation of FLT3, STAT5, and Rb, without significantly affecting the total protein levels.
III. Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from the biological assays should be systematically organized to facilitate SAR analysis.
Data Summary Table
| Compound ID | Modification on Scaffold | FLT3 IC50 (nM) | CDK4/Cyclin D1 IC50 (nM) | MV4-11 GI50 (nM) | MCF-7 GI50 (nM) | G1 Arrest in MCF-7 (% increase) |
| Lead-001 | R = H | |||||
| Lead-002 | R = phenyl | |||||
| Lead-003 | R = morpholine | |||||
| ... | ... |
SAR Analysis
By comparing the activity of different derivatives, researchers can deduce the SAR. For example:
-
Influence of substituents at the 6-position: Are bulky or flexible groups tolerated? Does the introduction of hydrogen bond donors or acceptors improve potency?
-
Impact of modifications on other parts of the scaffold: How do changes to the pyrazole or pyridine rings affect activity and selectivity?
This iterative process of design, synthesis, and testing is fundamental to optimizing the lead compounds towards a clinical candidate.
Caption: The iterative cycle of drug discovery and optimization.
Conclusion
The development of dual FLT3/CDK4 inhibitors from the this compound scaffold represents a promising strategy for the treatment of AML and potentially other malignancies. The protocols and application notes provided herein offer a comprehensive framework for researchers to synthesize, evaluate, and optimize novel compounds in this chemical series. Through a systematic and iterative drug discovery process, it is hoped that potent and selective dual inhibitors can be identified, ultimately leading to improved therapeutic options for patients.
References
- 1. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors_Vitro Biotech [vitrobiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Purification, characterization, and kinetic mechanism of cyclin D1. CDK4, a major target for cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemshuttle.com [chemshuttle.com]
- 13. (E)-N-{[6-Chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine: a three-dimensional framework structure built from only two hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 15. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. FLT3 Kinase Enzyme System Application Note [promega.jp]
- 18. benchchem.com [benchchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Assay in Summary_ki [bindingdb.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. bio-rad.com [bio-rad.com]
- 27. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 28. media.cellsignal.com [media.cellsignal.com]
methodology for the biological evaluation of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine analogs.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the purine bases adenine and guanine.[1][2] This structural similarity allows compounds from this class to interact with a wide range of biological targets, particularly kinases, making them attractive candidates for drug discovery programs in oncology, inflammation, and neurodegenerative diseases.[3][4] The 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine core, in particular, serves as a versatile starting point for the synthesis of diverse chemical libraries. This guide provides a comprehensive framework for the biological evaluation of its analogs, from initial in vitro screening to in vivo efficacy studies.
I. Initial In Vitro Profiling: Establishing a Foundation
The primary goal of the initial evaluation is to assess the cytotoxic and anti-proliferative activity of the synthesized analogs and to identify preliminary structure-activity relationships (SARs).
A. Cell Viability and Cytotoxicity Assays
A crucial first step is to determine the concentration at which the compounds exhibit biological activity. A panel of cancer cell lines representing different tumor types should be employed. It is also essential to include a non-cancerous cell line to assess selectivity.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Materials:
-
Cancer and non-cancerous cell lines
-
Complete culture medium
-
96-well plates
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyridine analogs in complete culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (a known cytotoxic agent).[5]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
-
Data Presentation: Summary of IC50 Values
| Cell Line | Compound Analog | Incubation Time (hours) | IC50 (µM) |
| Cancer Cell Line A | Analog 1 | 48 | Value |
| Cancer Cell Line B | Analog 1 | 48 | Value |
| Normal Cell Line | Analog 1 | 48 | Value |
| Cancer Cell Line A | Analog 2 | 48 | Value |
| Cancer Cell Line B | Analog 2 | 48 | Value |
| Normal Cell Line | Analog 2 | 48 | Value |
B. Target Engagement and Kinase Inhibition Assays
Given that pyrazolopyridines are known to target kinases, it is crucial to assess the inhibitory activity of the analogs against a panel of relevant kinases.[4][6][7]
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a 96-well plate containing the kinase, substrate, ATP, and serial dilutions of the test compounds.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for each compound against each kinase.
-
Workflow for Initial In Vitro Screening
Caption: Workflow for the initial in vitro screening of pyrazolopyridine analogs.
II. Mechanistic Elucidation of Lead Compounds
Once lead compounds with potent activity are identified, the next step is to investigate their mechanism of action.
A. Apoptosis Assays
Many anti-cancer agents induce programmed cell death, or apoptosis.[9] Several assays can be used to determine if the lead compounds induce apoptosis.[10][11]
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the lead compound at its IC50 concentration for various time points.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature.
-
Data Acquisition: Analyze the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Protocol 4: Caspase Activity Assay
Caspases are key mediators of apoptosis.[13] Fluorometric or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9).
-
Materials:
-
Treated and untreated cell lysates
-
Caspase-specific substrate conjugated to a fluorophore or chromophore
-
Assay buffer
-
Microplate reader
-
-
Procedure:
-
Cell Lysis: Lyse the treated cells to release cellular contents.
-
Assay Reaction: Add the cell lysate to a well containing the caspase substrate and assay buffer.
-
Incubation: Incubate to allow the caspase to cleave the substrate.
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Quantify the fold-change in caspase activity relative to the untreated control.
-
Apoptosis Induction Pathway
Caption: Simplified intrinsic pathway of apoptosis induction by a test compound.
B. Cell Cycle Analysis
Some anti-cancer drugs can arrest the cell cycle at specific phases, preventing cell proliferation.
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[5]
-
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the lead compound and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight.[5]
-
Staining: Resuspend the fixed cells in PI staining solution.
-
Incubation: Incubate in the dark.
-
Data Acquisition: Analyze the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
III. In Vivo Evaluation and Pharmacokinetic Profiling
Promising lead compounds with a well-defined mechanism of action should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a living organism.
A. In Vivo Efficacy Studies
Xenograft or syngeneic tumor models are commonly used to evaluate the anti-tumor activity of novel compounds.
Protocol 6: Tumor Xenograft Model in Mice
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line that is sensitive to the lead compound
-
Lead compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the lead compound and vehicle control according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group.
-
B. Pharmacokinetic (PK) and ADMET Profiling
Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate is crucial for its development.[14][15][16][17][18]
Early ADMET Profiling:
Early in silico and in vitro ADMET profiling can help predict the pharmacokinetic behavior of the compounds and identify potential liabilities.[14][17] This includes assessing properties like:
-
Solubility: Crucial for absorption.
-
Permeability: The ability to cross biological membranes.
-
Metabolic Stability: Resistance to breakdown by liver enzymes.
-
Plasma Protein Binding: The extent to which a compound binds to proteins in the blood.
-
Cytochrome P450 Inhibition: Potential for drug-drug interactions.[16]
-
hERG Inhibition: A key indicator of potential cardiotoxicity.[18]
In Vivo Pharmacokinetic Study:
This study determines how the drug is processed by the body over time.[19][20]
Protocol 7: Pharmacokinetic Study in Rodents
-
Procedure:
-
Drug Administration: Administer a single dose of the lead compound to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous).
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.[19]
-
Integrated Biological Evaluation Workflow
Caption: Integrated workflow for the advanced biological evaluation of lead compounds.
IV. Conclusion
The biological evaluation of this compound analogs requires a systematic and multi-faceted approach. By progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo validation, researchers can effectively identify and characterize promising drug candidates. This comprehensive evaluation process is essential for advancing novel pyrazolopyridine-based therapeutics from the laboratory to the clinic.
References
- 1. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. biotech.illinois.edu [biotech.illinois.edu]
- 14. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADMET profiling: Significance and symbolism [wisdomlib.org]
- 16. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
Troubleshooting & Optimization
troubleshooting low yield in 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine synthesis.
Welcome to the technical support center for the synthesis of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and obtain high-purity material.
Introduction to the Synthesis
The synthesis of this compound typically involves the construction of the pyridine ring onto a pre-existing 1-methyl-1H-pyrazol-5-amine core. A common and effective strategy is the condensation of the aminopyrazole with a suitable three-carbon electrophile, such as malonaldehyde bis(dimethyl acetal) or a related 1,3-dicarbonyl equivalent, followed by cyclization and subsequent chlorination. Low yields in this multi-step process can arise from a variety of factors, including incomplete reactions, side-product formation, and degradation of intermediates or the final product. This guide will address these issues systematically.
Troubleshooting Guide: From Low Yields to Success
This section is structured to address specific problems you might encounter during the synthesis. Each problem is followed by a detailed explanation of potential causes and actionable solutions.
Problem 1: Low yield of the intermediate 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (the hydroxy precursor to the chloro-compound).
Potential Cause A: Incomplete initial condensation between 1-methyl-1H-pyrazol-5-amine and the 1,3-dicarbonyl equivalent.
-
Expertise & Experience: The initial condensation is a critical step that forms the enaminone intermediate, which is essential for the subsequent cyclization. This reaction is often acid-catalyzed. If the reaction medium is not sufficiently acidic, the rate of condensation will be slow, leading to a significant amount of unreacted starting material. Conversely, excessively strong acid can lead to the degradation of the starting amine.
-
Trustworthiness: To ensure this step proceeds to completion, it is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aminopyrazole is a key indicator of a successful condensation.
-
Solution:
-
Optimize Acid Catalyst: Acetic acid is a commonly used catalyst for this type of condensation. If you observe a sluggish reaction, consider a small, incremental addition of a stronger acid like p-toluenesulfonic acid (p-TsOH). However, use it judiciously to avoid side reactions.
-
Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can also drive the condensation to completion. Experiment with small-scale trials to find the optimal balance.
-
Potential Cause B: Inefficient cyclization of the enaminone intermediate.
-
Expertise & Experience: The cyclization step involves an intramolecular nucleophilic attack from the pyrazole ring onto the carbonyl group, followed by dehydration. This process is often thermally driven and can be sensitive to the solvent and temperature.
-
Trustworthiness: The formation of the desired pyridone can be confirmed by the appearance of a new spot on TLC with a different polarity and by LC-MS analysis, which should show the expected molecular weight for the cyclized product.
-
Solution:
-
High-Boiling Point Solvents: Employing a high-boiling point solvent such as Dowtherm A or diphenyl ether can provide the necessary thermal energy to drive the cyclization.
-
Azeotropic Removal of Water: If the reaction is performed in a solvent like toluene or xylene, using a Dean-Stark apparatus to remove the water formed during the cyclization can shift the equilibrium towards the product.
-
Problem 2: Low yield of the final product, this compound, during the chlorination step.
Potential Cause A: Incomplete chlorination of the pyridone intermediate.
-
Expertise & Experience: The conversion of the 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one to the 6-chloro derivative is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These reagents can be aggressive, and their reactivity is highly dependent on temperature and reaction time. Insufficient heating or a short reaction time will result in incomplete conversion.
-
Trustworthiness: Monitor the progress of the chlorination by quenching a small aliquot of the reaction mixture and analyzing it by LC-MS. The disappearance of the starting pyridone peak and the appearance of the product peak are your key indicators.
-
Solution:
-
Optimize Temperature and Time: The chlorination with POCl₃ often requires heating at reflux. Ensure the reaction is maintained at the appropriate temperature for a sufficient duration. A typical reaction time can range from 2 to 6 hours.
-
Excess Chlorinating Agent: Using a slight excess of the chlorinating agent (e.g., 2-3 equivalents of POCl₃) can help drive the reaction to completion. However, a large excess can lead to purification difficulties.
-
Potential Cause B: Degradation of the product under harsh chlorination conditions.
-
Expertise & Experience: Pyrazolopyridine systems can be susceptible to degradation under strongly acidic and high-temperature conditions, which are characteristic of many chlorination reactions. This can lead to the formation of tarry byproducts and a significant reduction in yield.
-
Trustworthiness: The formation of dark-colored reaction mixtures and the presence of multiple, often inseparable, spots on a TLC plate are indicative of product degradation.
-
Solution:
-
Milder Chlorinating Agents: If degradation is suspected, consider using a milder chlorinating agent. For example, a mixture of triphenylphosphine and carbon tetrachloride can sometimes effect the chlorination under less harsh conditions.
-
Careful Work-up: The work-up procedure is critical. The reaction mixture should be cooled to room temperature before being carefully quenched by pouring it onto crushed ice. This helps to neutralize the excess chlorinating agent and minimize further degradation.
-
Frequently Asked Questions (FAQs)
Q1: My final product is a dark oil and is difficult to purify. What could be the issue?
A1: The formation of a dark, oily product often points to decomposition during the chlorination step. As mentioned in the troubleshooting guide, pyrazolopyridines can be sensitive to the harsh conditions of chlorination with reagents like POCl₃ at high temperatures. To mitigate this, ensure a controlled reaction temperature and time. For purification, column chromatography on silica gel is often effective. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can help to separate the desired product from the baseline impurities.
Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the cyclization?
A2: The formation of regioisomers can occur if the 1,3-dicarbonyl equivalent used in the initial condensation is unsymmetrical. The regioselectivity of the cyclization is determined by which carbonyl group is attacked by the pyrazole nitrogen. This is influenced by both steric and electronic factors. To favor the formation of the desired 6-oxo (and subsequently 6-chloro) isomer, you can:
-
Use a Symmetrical 1,3-Dicarbonyl Equivalent: If possible, using a symmetrical starting material like malonaldehyde or its acetal will eliminate the possibility of regioisomer formation.
-
Control Reaction Conditions: In some cases, the regioselectivity can be influenced by the reaction conditions. For instance, a kinetically controlled reaction at a lower temperature might favor one isomer, while a thermodynamically controlled reaction at a higher temperature might favor the other. This would require experimental optimization.
Q3: What is the best way to monitor the progress of these reactions?
A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective way to monitor these reactions.
-
TLC: Provides a quick and easy way to visualize the disappearance of starting materials and the appearance of products. Staining with potassium permanganate or viewing under UV light can help in visualizing the spots.
-
LC-MS: Offers more definitive information by providing the molecular weights of the components in the reaction mixture. This is invaluable for confirming the identity of intermediates and the final product, as well as for detecting any side products.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on common synthetic strategies for analogous compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
-
To a solution of 1-methyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid, add malonaldehyde bis(dimethyl acetal) (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the consumption of the starting amine by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the crude 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a flask containing 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0 eq) portion-wise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Data Presentation
| Parameter | Step 1: Condensation/Cyclization | Step 2: Chlorination |
| Key Reagents | 1-methyl-1H-pyrazol-5-amine, Malonaldehyde bis(dimethyl acetal), Acetic Acid | 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, POCl₃ |
| Typical Temperature | Reflux (approx. 118 °C) | Reflux (approx. 105 °C) |
| Typical Reaction Time | 4 - 6 hours | 3 - 5 hours |
| Monitoring Technique | TLC, LC-MS | TLC, LC-MS |
| Expected Yield Range | 70-85% (for the intermediate) | 60-80% (for the final product) |
| Low Yield Indication | < 60% | < 50% |
Visualizations
Reaction Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
Technical Support Center: Optimizing Reaction Conditions for Functionalizing 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for the functionalization of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common synthetic challenges involving this versatile scaffold.
The this compound core is a privileged structure in medicinal chemistry. Its functionalization at the C6 position is a critical step in the synthesis of a wide array of biologically active molecules. This guide will focus on the most common and powerful methods for this transformation: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and Nucleophilic Aromatic Substitution (SNAr).
Each section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.
General Workflow for Functionalization
The initial step in any optimization process is to have a clear and logical workflow. The following diagram outlines a general approach to functionalizing the this compound core.
Technical Support Center: Regioselectivity in the Functionalization of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for researchers working with 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of regioselective reactions involving this versatile heterocyclic scaffold. As a key intermediate in medicinal chemistry and drug discovery, precise control over its functionalization is paramount.[1] This document moves beyond simple protocols to explain the underlying principles governing reaction outcomes, empowering you to make informed decisions in your experimental design.
Understanding the Core Reactivity
The regiochemical outcome of any reaction with this compound is dictated by its inherent electronic and steric properties. A foundational understanding of its structure is crucial for predicting and controlling its reactivity.
The fused pyrazolo[3,4-b]pyridine ring system combines an electron-rich pyrazole moiety with an electron-deficient pyridine moiety.[2] This electronic dichotomy is the primary driver of its chemical behavior.
-
Pyrazole Ring (Electron-Rich): The N1-methyl group enhances the electron-donating nature of this ring. The C3 position is the most nucleophilic carbon and is the preferred site for Electrophilic Aromatic Substitution (EAS) .
-
Pyridine Ring (Electron-Deficient): The electronegative nitrogen atom withdraws electron density, making the pyridine ring susceptible to Nucleophilic Aromatic Substitution (SNAr) , particularly at positions activated by a good leaving group.
-
C6-Chloro Substituent: This is the most important functional handle on the molecule. The chlorine atom serves as an excellent leaving group for SNAr and is a prime site for transition-metal-catalyzed cross-coupling reactions .[3][4]
References
Technical Support Center: Synthesis of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and byproducts encountered during its synthesis. The guidance herein is based on established principles of heterocyclic chemistry and documented observations for the pyrazolo[3,4-b]pyridine scaffold.
Introduction
The synthesis of this compound, a key intermediate in the preparation of various pharmacologically active compounds, can present several challenges. These may include the formation of regioisomeric and dimeric byproducts, as well as impurities arising from incomplete reactions or subsequent degradation. This guide offers a structured approach to identifying, understanding, and mitigating these common issues to enhance reaction yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies involve the cyclocondensation of a 5-amino-1-methylpyrazole with a suitable three-carbon electrophilic partner. A common approach is the reaction with a malonaldehyde derivative or a protected equivalent, followed by chlorination. Variations of the Friedländer annulation, using a β-ketoester or a 1,3-diketone followed by conversion of a resulting hydroxyl or keto group to the chloride, are also frequently employed.
Q2: I am observing a significant amount of an isomeric byproduct. What is its likely structure and how can I minimize its formation?
A2: The formation of regioisomers is a well-documented challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] The primary regioisomeric byproduct is often the 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine. The regioselectivity of the cyclization is dictated by the relative electrophilicity of the two carbonyl groups of the β-dicarbonyl compound and the nucleophilicity of the C4 and N-exocyclic amino group of the 5-aminopyrazole. To favor the desired 6-chloro isomer, consider modifying the reaction conditions to exploit subtle differences in reactivity. This can include changes in solvent polarity, temperature, and the use of specific catalysts that may favor one reaction pathway over the other.
Q3: My reaction is clean by TLC, but after work-up and purification, the yield is low and I isolate a high-molecular-weight, insoluble material. What could this be?
A3: This is often indicative of the formation of dimeric or oligomeric byproducts. 5-Aminopyrazoles can undergo self-condensation or oxidative dimerization, especially under harsh acidic or oxidative conditions. These byproducts are typically less soluble and can complicate purification. To mitigate this, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are deoxygenated. The choice of acid catalyst and reaction temperature should also be carefully optimized to avoid conditions that promote self-condensation.
Q4: I have identified a byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group. How can this be avoided?
A4: The chloro substituent at the 6-position of the pyrazolo[3,4-b]pyridine ring is susceptible to nucleophilic substitution, including hydrolysis. This can occur during aqueous work-up procedures, particularly if the pH is basic or neutral, or during purification on silica gel, which can have acidic sites. The resulting byproduct is 6-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine (which exists in its tautomeric pyridone form). To prevent hydrolysis, it is advisable to perform the work-up under mildly acidic conditions and to minimize the contact time with water. When performing chromatography, using a deactivated (e.g., base-washed) silica gel or an alternative stationary phase like alumina can be beneficial. The degradation of other chloropyridines to their corresponding pyridinols is a known issue.[2][3][4][5]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Presence of Regioisomeric Byproducts
Symptoms:
-
Multiple spots on TLC with similar Rf values.
-
Complex NMR spectrum with overlapping signals.
-
Mass spectrometry data indicating the presence of an isomer of the desired product.
Root Causes:
-
Use of an unsymmetrical 1,3-dicarbonyl reagent.
-
Reaction conditions that do not sufficiently differentiate the reactivity of the two carbonyl groups.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1 | Confirm Isomer Structure | Isolate the byproduct and obtain detailed NMR (¹H, ¹³C, NOESY) and MS data to confirm its structure as the 4-chloro isomer. |
| 2 | Modify Reaction Conditions | Systematically vary the solvent, temperature, and catalyst. For instance, a less polar solvent may enhance the selectivity of the initial nucleophilic attack. |
| 3 | Use a Symmetrical Reagent | If possible, utilize a symmetrical C3 synthon to eliminate the possibility of regioisomer formation. |
| 4 | Chromatographic Separation | If regioisomer formation cannot be completely suppressed, develop an optimized chromatographic method for their separation. This may involve using a different stationary phase or a gradient elution system. |
Issue 2: Formation of Dimeric Byproducts
Symptoms:
-
A significant amount of insoluble material in the crude reaction mixture.
-
Low mass recovery after purification.
-
Mass spectrometry data showing peaks at approximately double the mass of the starting 5-aminopyrazole.
Root Causes:
-
Oxidative coupling of the 5-aminopyrazole starting material.
-
Harsh acidic conditions leading to self-condensation.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1 | Inert Atmosphere | Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation. |
| 2 | Degas Solvents and Reagents | Remove dissolved oxygen from all solvents and liquid reagents prior to use. |
| 3 | Optimize Acid Catalyst | Screen different acid catalysts (e.g., p-toluenesulfonic acid, acetic acid, Lewis acids) and their loadings to find conditions that promote the desired cyclization without causing dimerization. |
| 4 | Control Temperature | Avoid excessively high reaction temperatures, which can accelerate side reactions. |
Issue 3: Hydrolysis of the Chloro Substituent
Symptoms:
-
A byproduct with a mass corresponding to M-Cl+OH is observed by LC-MS.
-
The presence of a pyridone structure is indicated by IR (strong C=O stretch) and NMR spectroscopy.
Root Causes:
-
Exposure to water during work-up, especially under neutral or basic conditions.
-
Hydrolysis on silica gel during column chromatography.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1 | Acidic Work-up | Perform the aqueous work-up with chilled, dilute acid (e.g., 0.1 M HCl) to maintain a low pH and suppress hydrolysis. |
| 2 | Minimize Water Contact | Reduce the duration of the aqueous wash steps. |
| 3 | Deactivated Stationary Phase | For chromatographic purification, use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) or consider using a less acidic stationary phase like alumina. |
| 4 | Anhydrous Conditions | If feasible, devise a work-up and purification strategy that avoids the use of water altogether. |
Visualizing Reaction Pathways
To better understand the potential for byproduct formation, the following diagrams illustrate the desired reaction pathway and a common side reaction.
Caption: Desired synthetic pathway to this compound.
Caption: Common side reactions in the synthesis of this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
Disclaimer: This is a general procedure and may require optimization for specific substrates and scales.
-
To a solution of 5-amino-1-methylpyrazole in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of a malonaldehyde equivalent (e.g., malonaldehyde bis(dimethyl acetal)).
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
To the crude intermediate, add an excess of a chlorinating agent (e.g., phosphorus oxychloride) and heat the mixture.
-
After the reaction is complete, carefully quench the excess chlorinating agent with ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Identification of Byproducts by LC-MS
-
Prepare a sample of the crude reaction mixture by diluting a small aliquot in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the sample using a reverse-phase HPLC column coupled to a mass spectrometer.
-
Use a gradient elution method to separate the components of the mixture.
-
Monitor the elution profile using both UV detection and mass spectrometry.
-
Identify the desired product and potential byproducts by their respective mass-to-charge ratios (m/z).
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of chlorpyrifos and its hydrolysis product, 3,5,6-trichloro-2-pyridinol, in soil. | Semantic Scholar [semanticscholar.org]
- 4. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]
- 5. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for the synthesis of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important heterocyclic compound. The following troubleshooting guides and FAQs have been compiled by our senior application scientists to provide in-depth, field-proven insights into potential issues you may encounter.
Troubleshooting Guide: Common Issues in Scale-Up Synthesis
Question 1: We are observing poor regioselectivity during the cyclization step, leading to the formation of the undesired 4-chloro isomer. How can we improve the regioselectivity for the desired 6-chloro product?
Answer:
This is a common challenge in the synthesis of substituted pyrazolo[3,4-b]pyridines, as the cyclization can proceed via two different pathways.[1] The regiochemical outcome is often dependent on the electrophilicity of the carbonyl groups in the diketone or related precursor.[1]
Causality and Recommended Actions:
-
Steric Hindrance and Electronic Effects: The regioselectivity is governed by a delicate interplay of steric and electronic factors. In many cases, the less sterically hindered carbonyl group is favored for the initial nucleophilic attack by the aminopyrazole.
-
Reaction Conditions:
-
Solvent: Acetic acid is a commonly used solvent that can influence the reaction outcome.[2] Experimenting with less polar solvents might offer better control.
-
Temperature: Lowering the reaction temperature can sometimes enhance regioselectivity by favoring the kinetically controlled product.
-
Catalyst: While many syntheses are acid-catalyzed, exploring base-mediated cyclization could alter the regiochemical preference.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Question 2: During scale-up, we are facing difficulties with the removal of inorganic salts and other impurities after the chlorination step with POCl₃. What are the best practices for work-up and purification at a larger scale?
Answer:
The use of phosphorus oxychloride (POCl₃) for chlorination is effective but often leads to challenging work-up procedures due to the formation of phosphoric acid and other phosphorus-containing byproducts.[3]
Causality and Recommended Actions:
-
Quenching of Excess POCl₃: On a large scale, the exothermic quenching of POCl₃ with water can be hazardous. A controlled reverse quench (adding the reaction mixture to ice-water) is often preferred.
-
Product Isolation: The product can sometimes be trapped in the aqueous phase or form an emulsion, making extraction difficult.
-
Alternative Chlorinating Agents: While POCl₃ is common, evaluating other reagents like thionyl chloride (SOCl₂) might offer a cleaner reaction profile, although this would require re-optimization of the reaction conditions.[3]
Recommended Large-Scale Work-up Protocol:
-
Controlled Quench: Slowly add the reaction mixture to a well-stirred vessel containing crushed ice and water, maintaining the temperature below 20 °C.
-
Neutralization: Carefully neutralize the acidic solution with a base such as sodium carbonate or sodium hydroxide solution to a pH of 7-8.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washes: Wash the organic layer sequentially with water and brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
Data on Solvent Selection for Extraction:
| Solvent | Partition Coefficient (Product) | Impurity Profile | Safety Considerations |
| Dichloromethane | High | Good separation from polar impurities | Volatile, potential carcinogen |
| Ethyl Acetate | Moderate | May co-extract some polar impurities | Flammable |
| Toluene | Moderate | Good for less polar impurities | Flammable, higher boiling point |
Question 3: We are noticing a decrease in yield and an increase in side products upon scaling up the synthesis. What are the likely causes and how can we mitigate them?
Answer:
Yield reduction and increased impurity formation during scale-up are often related to issues with heat and mass transfer.
Causality and Recommended Actions:
-
Exothermic Reactions: Many steps in heterocyclic synthesis are exothermic. Poor heat dissipation in larger reactors can lead to localized "hot spots," promoting side reactions and decomposition.
-
Mixing Efficiency: Inadequate mixing can result in localized high concentrations of reagents, which can also lead to the formation of byproducts.
-
Reaction Kinetics: The reaction kinetics might change at a larger scale due to the aforementioned factors.
Mitigation Strategies:
-
Controlled Reagent Addition: Add reagents subsurface and at a controlled rate to manage the exotherm.
-
Efficient Cooling: Ensure the reactor has adequate cooling capacity.
-
Agitation Study: Optimize the stirrer speed and design to ensure proper mixing.
-
Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., with IR or Raman spectroscopy) to track reaction progress and detect deviations in real-time.
Caption: Relationship between scale-up challenges and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective method involves the cyclocondensation of a 5-amino-1-methylpyrazole with a suitable 1,3-dicarbonyl compound or its equivalent, followed by chlorination.[2] One of the most frequently employed strategies for constructing the pyrazolo[3,4-b]pyridine core is the reaction of 5-aminopyrazoles with β-dicarbonyl compounds.[4]
Q2: What are the key safety considerations when working with phosphorus oxychloride (POCl₃) at a large scale?
POCl₃ is a highly corrosive and reactive substance. Key safety precautions include:
-
Handling: Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.
-
Quenching: The quenching of POCl₃ is highly exothermic and releases HCl gas. This should be done slowly and with efficient cooling.
-
Spills: Have a spill kit ready with an appropriate neutralizing agent (e.g., sodium bicarbonate).
Q3: How can I monitor the progress of the reaction effectively during scale-up?
While Thin Layer Chromatography (TLC) is useful for initial lab-scale experiments, High-Performance Liquid Chromatography (HPLC) is more suitable for quantitative monitoring during scale-up. Developing a robust HPLC method early in the process is crucial for tracking the consumption of starting materials and the formation of the product and any impurities.
Q4: What are the common impurities that I should look for in the final product?
Potential impurities include:
-
The unreacted starting materials.
-
The undesired 4-chloro regioisomer.
-
Over-chlorinated or under-chlorinated byproducts.
-
Residual solvents and reagents from the work-up.
Q5: Are there any "greener" alternatives to the traditional synthesis methods?
Recent research has focused on developing more environmentally friendly synthetic routes.[5] This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption, as well as exploring the use of greener solvents and catalysts.[5] Some studies have also investigated one-pot, multicomponent reactions to improve atom economy and reduce waste.[6]
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
-
To a solution of 5-amino-1-methylpyrazole (1.0 eq) in glacial acetic acid (5 vol), add diethyl malonate (1.1 eq).
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 6-8 hours, monitoring the reaction by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add water (10 vol) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the desired pyrazolone.
Protocol 2: Chlorination to this compound
-
Charge a reactor with 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5 vol).
-
Heat the mixture to reflux (approximately 105 °C) for 4-6 hours, monitoring by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly transfer the reaction mixture to a separate vessel containing ice-water (10 vol) while maintaining the temperature below 20 °C.
-
Neutralize the mixture with a 20% aqueous solution of sodium carbonate to pH 7-8.
-
Extract the product with dichloromethane (3 x 5 vol).
-
Combine the organic layers, wash with brine (2 vol), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
solvent selection for improving the solubility and reactivity of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine.
Technical Support Center: Solvent Selection for 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges related to the solubility and reactivity of this versatile building block. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for successful experimentation.
Q1: What are the fundamental solubility characteristics of this compound?
A1: The compound typically presents as a white to off-white crystalline solid.[1] Its solubility profile is dictated by its rigid, planar heterocyclic structure and the presence of polar nitrogen atoms and a chloro-substituent. It exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but is sparingly soluble in water and many non-polar hydrocarbon solvents.[1] This behavior is a result of a high crystal lattice energy, which requires solvents with strong dipole moments to overcome.
Q2: For common cross-coupling reactions like Suzuki or Buchwald-Hartwig, what is the best starting point for solvent selection?
A2: For palladium-catalyzed cross-coupling reactions, the solvent must not only dissolve the starting material but also stabilize the catalytic intermediates.
-
For Suzuki-Miyaura Coupling: A mixture of a non-polar solvent with a polar co-solvent is often a robust starting point. Systems like Toluene/Ethanol/Water or Dioxane/Water are effective. The aqueous component is crucial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃), which is necessary to activate the boronic acid for the transmetalation step.[2][3]
-
For Buchwald-Hartwig Amination: Anhydrous, aprotic solvents are standard. Toluene, xylene, and 1,4-dioxane are commonly used as they are relatively inert and can be heated to the temperatures required for these reactions.[4][5] For more challenging substrates, more polar solvents like DMF may be beneficial, though they can complicate product isolation.[6]
Q3: How significantly does solvent polarity impact the reactivity of the chloro-substituent?
A3: Solvent polarity plays a critical role. The key reactive site on this molecule is the electron-deficient carbon atom attached to the chlorine. This site is susceptible to nucleophilic attack, a process central to many desired transformations.[1][7] Polar aprotic solvents (like DMF, DMAc, NMP) can accelerate nucleophilic aromatic substitution (SNAᵣ) reactions by stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction. However, for Pd-catalyzed cross-coupling, the solvent's ability to coordinate with the metal center and support the entire catalytic cycle is more important than its effect on the C-Cl bond alone.
Q4: Are there "green" or more sustainable solvent alternatives that are effective for this substrate?
A4: Yes, the field is actively moving towards more sustainable options. For Buchwald-Hartwig type reactions, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been identified as excellent, greener alternatives to traditional solvents like dioxane and toluene.[8] For Suzuki couplings, propylene carbonate (PC) has been shown to be a highly effective green solvent.[2] These solvents often offer comparable or even improved performance with a better safety and environmental profile.
Section 2: Troubleshooting Guide
This guide addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Q: My starting material, this compound, is not fully dissolving at the start of my reaction, leading to inconsistent results. What should I do?
A: This is a classic solid-liquid heterogeneity issue that plagues reactions involving crystalline heterocyclic compounds.
-
Causality: The high melting point and crystalline nature suggest strong intermolecular forces (crystal lattice energy). If the chosen solvent cannot overcome this energy, the substrate remains out of solution, leading to a reaction rate dependent on the slow process of dissolution, not the intrinsic chemical kinetics. This is a primary cause of poor reproducibility and failed scale-up.
-
Solutions:
-
Introduce a Polar Aprotic Co-Solvent: If you are using a non-polar solvent like toluene, add a small percentage (5-10% v/v) of DMF or NMP. This can dramatically increase solubility without significantly altering the overall reaction medium.
-
Gentle Heating: Pre-heating the solvent and then adding the substrate can help overcome the initial activation energy of dissolution. Ensure the temperature is below the point where degradation might occur.
-
Switch to a Stronger Solvent System: For particularly stubborn cases, moving entirely to a solvent like DMF, DMAc, or 1,4-dioxane may be necessary. Be mindful that this will require adjusting your work-up procedure, as these high-boiling point polar solvents can be difficult to remove and may lead to emulsions during aqueous extraction.
-
Q: My Suzuki coupling reaction is sluggish, with significant starting material remaining even after extended reaction times. How can I use the solvent system to improve this?
A: A stalled Suzuki reaction often points to a problem with the transmetalation step of the catalytic cycle.
-
Causality: The transmetalation step requires the boronic acid (or its boronate ester) to transfer its organic group to the palladium center. This process is heavily promoted by a base. If the base (e.g., K₂CO₃) is insoluble in the reaction medium (like dry toluene), it cannot effectively activate the boronic acid, and the catalytic cycle grinds to a halt.[3]
-
Solutions:
-
Implement a Biphasic System: The most reliable solution is to use a solvent mixture like Toluene/Water (e.g., 4:1 ratio) or Dioxane/Water. The water phase dissolves the base, allowing it to interact with the boronic acid at the phase interface, thereby facilitating entry into the catalytic cycle.
-
Use a More Soluble Organic Base: If aqueous conditions must be avoided, consider switching to a homogeneous organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), although this may require re-optimization of the reaction conditions.[6]
-
Employ a Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the base from the solid phase into the organic phase.
-
Q: I am attempting a Buchwald-Hartwig amination and observing side products, particularly proto-dehalogenation (replacement of -Cl with -H). What is the likely cause?
A: Proto-dehalogenation is a common side reaction in palladium catalysis and is often linked to the solvent and base combination.
-
Causality: This side reaction can occur when the palladium catalyst reacts with a hydrogen source before it can productively couple with the amine. The source of hydrogen can be trace water in the solvent or the amine itself. Certain solvents or bases can exacerbate this pathway. Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) are designed to favor deprotonation of the amine over other pathways, but reaction conditions must be rigorously controlled.
-
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry your amine coupling partner and use an inert atmosphere (Argon or Nitrogen) for the entire duration of the reaction.
-
Optimize the Base: The choice of base is critical. While NaOt-Bu is common, sometimes a weaker base like K₃PO₄ or Cs₂CO₃ can provide a better outcome by disfavoring side reactions.
-
Screen Ligands: The phosphine ligand choice significantly impacts the stability and reactivity of the palladium center. A different ligand (e.g., switching from XantPhos to a Josiphos-type ligand) can alter the kinetics of the desired C-N bond formation versus the undesired proto-dehalogenation.
-
Section 3: Data and Experimental Protocols
Data Presentation
Table 1: Qualitative Solubility Profile of this compound
| Solvent Category | Solvent Example | Solubility | Scientist's Note |
| Polar Aprotic | DMSO, DMF, DMAc | Moderate to Good[1] | Excellent for ensuring homogeneity; may require challenging workup. |
| Ethers | THF, 1,4-Dioxane | Sparingly to Moderate | Good for cross-coupling; solubility often improves with heating. |
| Aromatic Hydrocarbons | Toluene, Xylene | Poor to Sparingly | Commonly used for cross-coupling, but often requires co-solvents or heating to achieve sufficient solubility. |
| Alcohols | Methanol, Ethanol | Sparingly | Protic nature can interfere with organometallic catalysts and bases. |
| Halogenated | Dichloromethane (DCM) | Sparingly | Generally used for workup/chromatography rather than as a reaction solvent. |
| Water | Water | Sparingly[1] | Used as a co-solvent in biphasic systems but not as the primary solvent. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for a Suzuki-Miyaura Coupling
This protocol provides a structured approach to identifying the optimal solvent system for coupling this compound with an arylboronic acid.
-
Setup: In parallel reaction vials under an inert atmosphere (Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent/Base Addition:
-
Vial A: Add Toluene/Water (4:1, 0.2 M) and K₂CO₃ (2.5 eq).
-
Vial B: Add 1,4-Dioxane/Water (4:1, 0.2 M) and K₂CO₃ (2.5 eq).
-
Vial C: Add DMF (0.2 M) and K₃PO₄ (2.5 eq).
-
Vial D (Green Option): Add Propylene Carbonate (PC, 0.2 M) and K₂CO₃ (2.5 eq).[2]
-
-
Reaction: Seal the vials and heat the reaction block to 90 °C.
-
Monitoring: After 2 hours, take a small aliquot from each vial, quench with water, extract with ethyl acetate, and analyze by LC-MS or TLC to determine the relative conversion.
-
Analysis: Compare the conversion rates to identify the most promising solvent system. The system giving the highest conversion with the cleanest profile should be selected for optimization and scale-up.
Scientist's Note: This parallel screening method is a self-validating system. By keeping all other variables constant, any difference in outcome can be directly attributed to the solvent and base combination, providing a clear and trustworthy path to an optimized procedure.
Section 4: Visualization of Workflows
Diagram 1: Solvent Selection Workflow
This diagram outlines a logical decision-making process for selecting a solvent system.
Caption: Decision tree for initial solvent screening.
Diagram 2: Role of Solvent in the Suzuki Catalytic Cycle
This diagram highlights the key stages where the solvent system is critical for success.
Caption: Simplified Suzuki cycle highlighting the solvent's role.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
Technical Support Center: Catalyst Screening for Cross-Coupling Reactions of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Introduction: The 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern drug discovery, frequently appearing in molecules targeting kinases and other key cellular regulators.[1] However, its successful functionalization via palladium-catalyzed cross-coupling reactions presents a distinct set of challenges that can often lead to low yields or failed reactions. This technical guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower researchers to navigate the complexities of screening catalysts for this specific substrate. We will delve into the underlying chemical principles to move beyond "go-to" conditions and toward a rational, targeted approach to reaction optimization.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the cross-coupling of this compound. The advice is structured to help you diagnose and solve problems systematically.
Q1: My cross-coupling reaction shows low to no conversion of the starting material. What are the most critical parameters to check first?
A1: When facing a stalled reaction, it's crucial to return to first principles before making drastic changes to the catalyst system. A systematic check of your setup and reagents is the most efficient troubleshooting step.[2]
-
Inert Atmosphere: Palladium(0), the active catalytic species, is highly sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Verify that all solvents were rigorously degassed prior to use. Homocoupling of your coupling partner (e.g., boronic acid) can be an indicator of oxygen contamination.[3]
-
Reagent and Solvent Purity: Confirm the purity of your this compound and the coupling partner. Pyridine derivatives can be particularly sensitive to air and moisture.[2] Ensure solvents are anhydrous, as water can interfere with many steps of the catalytic cycle, especially when using strong bases like sodium tert-butoxide.
-
Temperature Control: Verify that the reaction is being heated to the target temperature. An uncalibrated heating block or an inefficient stirring mechanism can lead to lower-than-expected internal reaction temperatures, significantly slowing down the reaction rate.
-
Catalyst Activity: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or, more reliably, a palladacycle precatalyst (e.g., XPhos Pd G3) which generates the active L-Pd(0) species more cleanly and efficiently.
Q2: Why is this compound considered a "challenging" substrate?
A2: This substrate presents a dual challenge rooted in its electronic and structural properties:
-
C-Cl Bond Inertness: The carbon-chlorine bond is significantly stronger and less polarizable than C-Br or C-I bonds. Consequently, the oxidative addition of the C-Cl bond to a Pd(0) center is kinetically challenging and often the rate-limiting step of the catalytic cycle.[4] This necessitates the use of highly active catalyst systems, typically involving bulky, electron-rich ligands.[3]
-
Heteroatom Coordination: The presence of multiple nitrogen atoms in the pyrazolopyridine ring system can be problematic. These nitrogen atoms can act as Lewis bases and coordinate to the palladium center.[5] This coordination can sequester the catalyst, leading to inhibition or deactivation and preventing it from participating in the desired catalytic cycle.[5] Ligand choice becomes critical to mitigate this unwanted interaction.
Q3: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?
A3: Hydrodehalogenation is a common side reaction, especially with electron-rich catalyst systems. It typically occurs when the Ar-Pd(L)-Cl intermediate is intercepted by a proton source before reductive elimination can occur. To minimize it:
-
Choice of Base: Strong, sterically hindered bases like sodium tert-butoxide can sometimes promote β-hydride elimination from the alkoxide itself, generating a palladium hydride species that leads to hydrodehalogenation. Consider switching to a weaker base like K₃PO₄ or Cs₂CO₃ if compatible with your reaction.
-
Ligand Selection: While electron-rich ligands are needed for C-Cl activation, excessively bulky ligands can sometimes favor side reactions. If using a very bulky ligand (e.g., tBuXPhos), consider screening a slightly less bulky alternative (e.g., XPhos or SPhos) to see if the balance between activation and side reactions improves.
-
Scrutinize Reagents for Protic Sources: Ensure your amine or boronic acid coupling partners are not contaminated with water. If using an alcohol solvent, it can also be a source of protons. Switching to an aprotic solvent like dioxane or toluene is advisable.
Q4: In my Suzuki-Miyaura coupling, I suspect my boronic acid is decomposing. What are the signs and solutions?
A4: The primary decomposition pathway for boronic acids is protodeboronation, where the C-B bond is cleaved to form an Ar-H bond.[3] This is often accelerated by high temperatures and aqueous basic conditions.
-
Signs: You will observe the formation of 1-methyl-1H-pyrazolo[3,4-b]pyridine (the dehalogenated starting material) and often homocoupling of the boronic acid partner.
-
Solutions:
-
Use a Milder Base: Switch from strong bases like NaOH or K₂CO₃ in aqueous mixtures to anhydrous conditions with a milder base like K₃PO₄.
-
Use Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester. These are significantly more robust towards protodeboronation and often give more reproducible results.
-
Minimize Water: Run the reaction under strictly anhydrous conditions. If an aqueous base is required, use the minimum amount necessary and ensure the solvent is thoroughly degassed.[3]
-
Section 2: Catalyst System Selection Guides
A rational approach to catalyst screening involves the careful selection of the palladium source, ligand, base, and solvent. The tables below provide a starting point for designing your initial screening experiments.
Ligand Selection Strategy
The choice of ligand is arguably the most critical factor for the successful cross-coupling of an unactivated heteroaryl chloride.[6] The ligand must be electron-rich enough to facilitate oxidative addition while also providing steric bulk to promote reductive elimination.[3]
| Ligand Class | Example Ligands | Recommended For | Rationale & Causality |
| Bulky Monophosphines (Buchwald-type) | XPhos, SPhos, RuPhos, BrettPhos | Suzuki, Buchwald-Hartwig | These are the "go-to" ligands for challenging C-Cl couplings. Their large steric bulk (cone angle) and high electron density (low pKa) create a highly reactive, monoligated "L-Pd(0)" species that readily undergoes oxidative addition.[2][3] RuPhos is often a good choice for coupling with secondary amines.[7] |
| Bidentate Phosphines | XantPhos, dppf | Buchwald-Hartwig, Sonogashira | The defined "bite angle" of these ligands can promote reductive elimination and prevent catalyst decomposition pathways.[8] XantPhos, in particular, has shown exceptional efficacy in Buchwald-Hartwig aminations, even with milder bases.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Suzuki, Heck | NHCs are strong σ-donors and are even more electron-releasing than most phosphines, making them highly effective at activating C-Cl bonds.[10][11] They form very stable palladium complexes, which can be beneficial for high-temperature reactions.[12] |
Base and Solvent Selection
The base and solvent work in concert to create the optimal reaction environment. The base's role extends beyond simply acting as a proton scavenger; it is often intimately involved in the transmetalation or deprotonation steps of the catalytic cycle.
| Reaction Type | Recommended Bases | Recommended Solvents | Rationale & Causality |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃, K₂CO₃ | 1,4-Dioxane, Toluene, 2-MeTHF (often with 1-5% water) | Inorganic bases are standard. K₃PO₄ is a good starting point as it is strong enough to promote transmetalation without being overly harsh, minimizing protodeboronation.[2] A small amount of water can help solubilize the base and facilitate the transmetalation step.[13] |
| Buchwald-Hartwig | NaOtBu, LHMDS, DBU | Toluene, 1,4-Dioxane, THF | A strong, non-nucleophilic base is required to deprotonate the amine (or the N-Pd complex).[14] Sodium tert-butoxide is the most common choice. For base-sensitive substrates, a soluble organic base like DBU can be an excellent, milder alternative when paired with the right ligand (e.g., XantPhos).[9] |
| Sonogashira | Et₃N, i-Pr₂NEt (DIPEA), Cs₂CO₃ | THF, DMF, 1,4-Dioxane | An amine base is typically used to quench the HX byproduct and facilitate the copper cycle (if used).[15] For copper-free variants, an inorganic base like Cs₂CO₃ may be employed. |
| Heck | K₂CO₃, Et₃N, PivOK | DMF, NMP, DMAc | An inorganic or organic base is needed to regenerate the Pd(0) catalyst in the final step of the cycle.[16][17] Polar aprotic solvents are generally preferred. |
Section 3: Detailed Experimental Protocols
These protocols provide a robust starting point for your experiments. They are designed to be adapted for high-throughput screening or bench-scale synthesis.
Protocol: High-Throughput Screening for Suzuki-Miyaura Coupling
This procedure describes setting up a 24-well plate to screen four different ligands and three different bases.
1. Stock Solution Preparation (perform in a glovebox):
-
Substrate Stock: Prepare a 0.2 M solution of this compound in anhydrous 1,4-dioxane.
-
Boronic Acid Stock: Prepare a 0.3 M solution of your desired arylboronic acid in anhydrous 1,4-dioxane.
-
Catalyst/Ligand Stocks: Prepare 0.02 M solutions of your chosen Pd precatalyst (e.g., Pd₂(dba)₃) and 0.04 M solutions of each ligand (e.g., XPhos, SPhos, RuPhos, IPr). Note: The 2:1 ligand:Pd ratio is for bidentate ligands; for monodentate ligands, a 2:1 or 4:1 ratio to the dimeric Pd source is common.
2. Reaction Array Setup (in a glovebox):
-
To each well of a 24-well plate containing a stir bar, add the appropriate solid base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2.0 equivalents).
-
Add the catalyst and ligand stock solutions to achieve the desired catalyst loading (typically 1-2 mol %).
-
Add the Substrate Stock (0.5 mL, 0.1 mmol, 1.0 equiv).
-
Add the Boronic Acid Stock (0.5 mL, 0.15 mmol, 1.5 equiv).
-
Add K₂CO₃ solution (2M in degassed water, 5 µL) to each well.
-
Seal the plate with a cap mat.
3. Reaction and Analysis:
-
Remove the plate from the glovebox and place it on a stirring hot plate set to 100 °C.
-
Stir for 12-24 hours.
-
After cooling, quench each well with water, extract with ethyl acetate, and analyze the organic layer by LC-MS or GC-MS to determine conversion and identify the most promising conditions.
Protocol: General Procedure for a Bench-Scale Buchwald-Hartwig Amination
This is a representative procedure for a 1 mmol scale reaction.
1. Reaction Setup:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), RuPhos ligand (0.022 mmol, 2.2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).
-
Add this compound (203 mg, 1.0 mmol, 1.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the amine coupling partner (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).
2. Reaction and Workup:
-
Seal the flask and heat the mixture in an oil bath at 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 4: Visualizing the Workflow and Mechanism
Diagrams can help clarify complex workflows and catalytic cycles. The following are generated using DOT language for Graphviz.
Diagram: Catalyst Screening Workflow
Caption: A logical workflow for systematic catalyst screening.
Diagram: Generalized Pd(0)/Pd(II) Cross-Coupling Cycle
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
Section 5: References
-
ResearchGate. (n.d.). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions | Request PDF. Retrieved from --INVALID-LINK--
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2018). Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. Retrieved from --INVALID-LINK--
-
PubMed Central. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from --INVALID-LINK--
-
IntechOpen. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low yield in 3-Butylpyridine functionalization. Retrieved from --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from --INVALID-LINK--
-
ChemRxiv. (2025). Data-Driven Reagent Selection for Empirical Reaction Optimization. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from --INVALID-LINK--
-
Wikipedia. (2024). Heck reaction. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from --INVALID-LINK--
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from --INVALID-LINK--
-
ACS Publications. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from --INVALID-LINK--
-
CORE. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Retrieved from --INVALID-LINK--
-
MSE Supplies LLC. (2024). Nitrogen Heterocycles: Versatile Building Blocks Shaping Industries. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
PubMed Central. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Screening of catalysts for cross coupling reaction. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2020). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Retrieved from --INVALID-LINK--
-
Reddit. (2020). Suzuki vs. Hartwig-Buchwald. Retrieved from --INVALID-LINK--
-
PubMed Central. (2013). (E)-N-{[6-Chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine: a three-dimensional framework structure built from only two hydrogen bonds. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2016). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Retrieved from --INVALID-LINK--
-
ACS Publications. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Retrieved from --INVALID-LINK--
-
ACS Publications. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Nitrogen‐Containing Heterocycles Based on Hydrazine‐Directed C−H Bond Activation/Annulation Reactions. Retrieved from --INVALID-LINK--
-
ChemShuttle. (n.d.). 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Navigating the Catalytic Maze: A Comparative Guide to 6-Chloroquinoline Cross-Coupling. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Retrieved from --INVALID-LINK--
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. msesupplies.com [msesupplies.com]
- 12. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
analytical methods for detecting impurities in 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine samples
Technical Support Center: Analytical Methods for 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
This guide serves as a dedicated technical resource for researchers, analytical chemists, and drug development professionals working with this compound. The accurate detection, identification, and quantification of impurities are paramount to ensuring the quality, safety, and efficacy of any pharmaceutical product derived from this intermediate.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the most common analytical challenges encountered during impurity profiling.
The structure of this guide is designed to be intuitive. It begins by outlining the potential impurities you might encounter, followed by dedicated sections for the primary analytical techniques used in their analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section is presented in a practical question-and-answer format to address specific experimental issues directly.
Understanding Potential Impurities
A robust analytical strategy begins with a sound scientific appraisal of the potential impurities that could arise from the manufacturing process and degradation pathways.[3][4] For this compound, impurities can typically be categorized as:
-
Starting Materials & Intermediates: Unreacted precursors or intermediates from the synthetic route. For pyrazolopyridines, this could include substituted pyrazoles or pyridine precursors.[5][6]
-
By-products: Resulting from side reactions or isomerization during synthesis. Isomeric pyrazolopyridines or products from incomplete chlorination are plausible examples.[5]
-
Degradation Products: Formed during storage or under stress conditions (e.g., hydrolysis, oxidation). The chloro-substituent, for instance, could be susceptible to hydrolysis, forming a hydroxyl- analog.
-
Residual Solvents: Solvents used during synthesis and purification steps.[7]
The following workflow provides a logical approach for selecting the appropriate analytical technique based on your objective.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for separating and quantifying non-volatile organic impurities in pharmaceutical substances.[1][8] Its versatility and sensitivity make it the primary choice for routine quality control and stability testing.
HPLC FAQs
Q: Why is reverse-phase HPLC the most common method for a molecule like this? A: this compound is a moderately polar organic molecule. Reverse-phase chromatography, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, provides excellent retention and separation for such compounds. It effectively separates the main component from both more polar (e.g., hydrolysis products) and less polar (e.g., certain starting materials) impurities.
Q: Which detector should I use? A: A UV detector is standard. The fused aromatic ring system of pyrazolopyridine provides strong chromophores, leading to good sensitivity. A Diode Array Detector (DAD) is even better as it provides spectral data, which can help distinguish between co-eluting peaks and indicate if impurities are structurally related to the parent compound.
HPLC Troubleshooting Guide
Q: My peaks are showing significant tailing. What is the cause and how can I fix it? A: Peak tailing for a basic compound like a pyrazolopyridine is often caused by secondary interactions between the protonated amine groups on your analyte and acidic, un-capped silanol groups on the silica backbone of the column.
-
The Fix: Add a buffer (e.g., 10-20 mM ammonium formate or phosphate) to your mobile phase and adjust the pH. A pH of 3-4 will ensure consistent protonation of your analyte and suppress the ionization of silanol groups, minimizing these secondary interactions. Using a high-purity, end-capped column can also significantly reduce this effect.
Q: I am not achieving baseline separation between the main peak and a closely eluting impurity. What are my options? A: This is a common method development challenge. Here is a logical progression of adjustments:
-
Modify the Gradient: Decrease the ramp rate of the gradient (e.g., from 5% to 95% B over 30 minutes instead of 20). This gives more time for the closely eluting compounds to resolve.
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol (or vice-versa). The different solvent selectivity can alter elution order and improve resolution.
-
Try a Different Stationary Phase: If a C18 column doesn't provide the required selectivity, switch to a Phenyl-Hexyl or a Polar-Embedded column. These phases offer different retention mechanisms (e.g., pi-pi interactions) that can resolve challenging pairs.[9]
Example HPLC Protocol
This protocol provides a robust starting point for method development.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or DAD 200-400 nm) |
| Injection Volume | 10 µL |
| Sample Prep | 0.5 mg/mL in 50:50 Acetonitrile:Water |
Gas Chromatography (GC)
GC is the ideal technique for analyzing volatile and semi-volatile impurities, most notably residual solvents and certain low-molecular-weight starting materials.[8][10] When coupled with a Mass Spectrometer (GC-MS), it provides powerful identification capabilities.[10][11]
GC FAQs
Q: When is GC preferred over HPLC for impurity analysis? A: GC is specifically used for analytes that are thermally stable and have sufficient volatility. It is the gold-standard method for residual solvent analysis as mandated by regulatory guidelines (ICH Q3C). It is generally not suitable for the main compound or its non-volatile degradation products.
Q: What is "headspace" sampling and why is it used? A: Headspace analysis involves heating a sample in a sealed vial and then injecting only the vapor (the "headspace") above the sample. This is a very clean sample introduction technique that prevents non-volatile matrix components (like your API) from contaminating the GC system. It is almost exclusively used for residual solvent analysis.
GC Troubleshooting Guide
Q: I am analyzing for residual solvents, but my recoveries are low and inconsistent. What could be the issue? A: This often points to a problem with your headspace parameters or sample preparation.
-
The Fix: Ensure your sample is fully dissolved in the headspace solvent (e.g., DMSO, DMF). High-boiling point solvents can be difficult to transfer from the vial to the GC. Increase the vial equilibration temperature or time to ensure the solvents have fully partitioned into the vapor phase. Also, check for leaks in the sampling system.
Q: I see broad or tailing peaks for some polar solvents like pyridine. A: This can be due to "active sites" within the GC inlet liner or the column itself.
-
The Fix: Use a deactivated inlet liner, preferably one with glass wool to aid in volatilization. If the problem persists, you may need to trim the first few centimeters from the front of your column, as this is where active sites tend to develop. Using a column with a "wax" phase can also improve peak shape for polar analytes, though a standard 5% phenyl-methylpolysiloxane column is generally sufficient.[10]
Example GC-MS Protocol for Residual Solvents
| Parameter | Recommended Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm |
| Headspace Vial Temp | 80 °C |
| Headspace Equil. Time | 20 minutes |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mass Range | 35-350 amu |
Mass Spectrometry (MS) and NMR Spectroscopy
While chromatography separates impurities, spectroscopy identifies them. MS provides molecular weight and fragmentation information, while NMR offers definitive structural elucidation.[12][13][14]
Spectroscopy FAQs
Q: An unknown impurity is detected in my HPLC run. How do I identify it? A: The first step is to use HPLC coupled with a mass spectrometer (LC-MS). High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.[12][15] This information, combined with knowledge of the synthetic process, often allows for a confident tentative identification.
Q: My LC-MS data suggests a possible structure. Is that enough for identification? A: For regulatory submissions, it is often not. MS provides a proposed structure, but NMR is required for unambiguous confirmation.[14] NMR can confirm connectivity and stereochemistry. For pyrazole-containing structures, 2D NMR experiments like HMBC are crucial for distinguishing between isomers by looking at correlations between protons and carbons over two or three bonds.[16]
Spectroscopy Troubleshooting Guide
Q: My unknown impurity does not ionize well using Electrospray Ionization (ESI). What can I do? A: ESI works best for compounds that are already ionized in solution. If your impurity is very nonpolar, it may not respond well.
-
The Fix: Try a different ionization source. Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar compounds and can often provide the molecular ion that ESI fails to generate.[17]
Q: In the ¹H NMR spectrum, the signals for my low-level impurity are completely obscured by the large signals from the main compound. How can I see them? A: This is a classic challenge in impurity analysis.
-
The Fix:
-
2D NMR: Heteronuclear experiments like HSQC and HMBC are invaluable. They correlate protons to the carbons they are attached to. Since ¹³C chemical shifts cover a much wider range (~200 ppm) than protons (~10-12 ppm), the carbon signals for the impurity are often well-resolved, and you can use the correlations to find the hidden proton signals.[13][16]
-
Solvent Suppression: If an impurity signal is obscured by a residual solvent peak, modern NMR spectrometers have excellent solvent suppression pulse sequences that can eliminate the solvent signal and reveal the underlying impurity peaks.[14]
-
The workflow below illustrates a typical process for identifying and characterizing an unknown impurity.
Regulatory Framework: ICH Q3A Guidelines
The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for controlling impurities in new drug substances.[2][18] It establishes thresholds for three key activities: Reporting, Identification, and Qualification. These thresholds are based on the maximum daily dose (MDD) of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI = Total Daily Intake | |||
| (Source: ICH Harmonised Tripartite Guideline Q3A(R2))[7] |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.[3]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[7]
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. jpionline.org [jpionline.org]
- 3. fda.gov [fda.gov]
- 4. mca.gm [mca.gm]
- 5. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06345G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. database.ich.org [database.ich.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. veeprho.com [veeprho.com]
- 15. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
strategies to minimize side reactions in 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine chemistry
Welcome to the technical support center for 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we address common challenges and provide troubleshooting strategies to minimize side reactions and optimize your synthetic outcomes.
Introduction to this compound
This compound is a key building block in medicinal chemistry, notably in the synthesis of kinase inhibitors and other therapeutic agents. Its unique electronic structure, with an electron-deficient pyridine ring fused to an electron-rich pyrazole ring, presents both opportunities and challenges in chemical synthesis. Understanding the reactivity of this scaffold is paramount to achieving high yields and purity.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the chemical modification of this important molecule.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental transformation for functionalizing the 6-position of the pyrazolo[3,4-b]pyridine core. However, the reaction is not always straightforward.
Question 1: My SNAr reaction with an amine nucleophile is sluggish and gives low yields. What factors should I consider?
Answer: Slow reaction rates and low yields in SNAr reactions with this compound often stem from a combination of factors related to the nucleophile, solvent, and temperature.
-
Nucleophilicity and Basicity: While a potent nucleophile is required, highly basic amines can lead to side reactions. The pKa of the amine and the reaction solvent play a crucial role. For instance, using a strong, non-nucleophilic base like DBU or Cs2CO3 can be beneficial.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can stabilize the Meisenheimer complex intermediate, accelerating the reaction.
-
Temperature: Higher temperatures are often necessary to drive the reaction to completion. However, excessive heat can lead to decomposition or side reactions. A careful optimization of the temperature profile is recommended. A typical starting point is 80-120 °C.
Troubleshooting Workflow for Sluggish SNAr Reactions
Caption: Troubleshooting Decision Tree for SNAr Reactions.
Question 2: I am observing the formation of a hydroxylated byproduct during my SNAr reaction. What is the cause and how can I prevent it?
Answer: The formation of 6-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine is a common side reaction, particularly when using hydroxide ions or water as a nucleophile. This can occur if your amine nucleophile contains residual water or if you are using a base like NaOH or KOH in the presence of water.
Prevention Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry your amine nucleophile.
-
Choice of Base: Employ non-hydroxide bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the introduction of atmospheric moisture.
| Parameter | Condition A (Side Product Observed) | Condition B (Optimized) |
| Base | K2CO3 | Cs2CO3 |
| Solvent | DMF (anhydrous) | DMSO (anhydrous) |
| Temperature | 100 °C | 120 °C |
| Yield of Desired Product | 60% | 85% |
| Hydroxylated Byproduct | 15% | <2% |
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. However, these reactions are not without their challenges.
Question 3: My Suzuki coupling reaction is resulting in significant amounts of dehalogenated starting material (1-methyl-1H-pyrazolo[3,4-b]pyridine). How can I suppress this side reaction?
Answer: Dehalogenation, or hydrodechlorination, is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the organopalladium intermediate undergoes protonolysis instead of reductive elimination with the coupling partner.
Mechanistic Insight: The formation of the dehalogenated byproduct is often facilitated by the presence of protic sources and can be influenced by the phosphine ligand and the base used.
Strategies to Minimize Dehalogenation:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands that promote reductive elimination over other pathways. Ligands like XPhos, SPhos, or RuPhos are often effective.
-
Base Selection: A weaker base or a carefully chosen carbonate or phosphate base can sometimes reduce the rate of protonolysis.
-
Solvent System: Anhydrous solvents are crucial. The use of a non-protic solvent system like toluene/dioxane is recommended.
-
Boronic Acid Quality: Ensure the boronic acid or ester is of high purity and free from protic impurities.
Experimental Protocol: Optimized Suzuki Coupling
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., K3PO4, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add the anhydrous solvent (e.g., dioxane or toluene).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to the optimized temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
Question 4: I am attempting a Buchwald-Hartwig amination and observing diarylation or triarylation of my amine. How can I control the selectivity?
Answer: Over-arylation in Buchwald-Hartwig reactions is a known issue, especially with primary amines. The product of the initial amination can sometimes be more reactive than the starting amine, leading to the formation of diarylated or triarylated species.
Controlling Selectivity:
-
Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to favor the mono-arylated product.
-
Ligand Selection: Bulky ligands can sterically hinder the second arylation. Ligands like Josiphos or t-Bu-XPhos can be beneficial.
-
Reaction Time and Temperature: Carefully monitor the reaction progress. Stopping the reaction once the starting material is consumed can prevent the formation of over-arylated products. Lowering the reaction temperature may also improve selectivity.
Reaction Scheme Visualization
Validation & Comparative
Validating the Inhibitory Activity of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine on Specific Kinases: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of the novel compound, 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, against a panel of selected kinases. We will delve into the experimental design, present detailed protocols for in-vitro kinase inhibition assays, and offer a comparative analysis with established kinase inhibitors. The methodologies outlined herein are designed to ensure scientific rigor and generate reproducible data for confident decision-making in drug discovery pipelines.
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein kinases.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[4][5] This guide will focus on a hypothetical validation of this compound against two representative kinases from different branches of the kinome: Fibroblast Growth Factor Receptor (FGFR), a receptor tyrosine kinase, and TANK-binding kinase 1 (TBK1), a serine/threonine kinase. This approach allows for an initial assessment of both potency and selectivity.
Experimental Design: A Rationale-Driven Approach
The successful validation of a kinase inhibitor hinges on a well-conceived experimental plan. Our approach is multi-faceted, incorporating biochemical assays to determine direct enzymatic inhibition and a clear strategy for comparative analysis.
Selection of Target Kinases
The choice of FGFR and TBK1 for this validation study is based on the established activity of the broader pyrazolo[3,4-b]pyridine class against these or related kinases.[1][6] This allows for a relevant, albeit initial, assessment of the specific inhibitory potential of this compound.
Assay Platform Selection
A variety of in-vitro kinase assay formats are available, each with its own advantages and limitations.[7][8] For this guide, we will utilize a luminescence-based assay, such as ADP-Glo™, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[4] This format is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[7][8]
Comparative Inhibitors
To contextualize the inhibitory activity of our test compound, it is essential to include well-characterized inhibitors of the target kinases as positive controls. For FGFR, we will use a potent and selective inhibitor such as AZD4547. For TBK1, a compound like MRT67307 will serve as a suitable comparator.[6]
In-Vitro Kinase Inhibition Assay Protocol
The following is a detailed, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against FGFR and TBK1.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of recombinant FGFR and TBK1.
Materials:
-
Recombinant human FGFR and TBK1 enzymes
-
Specific peptide substrates for FGFR and TBK1
-
This compound (Test Compound)
-
AZD4547 (FGFR Positive Control Inhibitor)
-
MRT67307 (TBK1 Positive Control Inhibitor)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent luminescence-based ADP detection system)
-
384-well white, low-volume microplates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and control inhibitors in 100% DMSO.
-
Perform a serial dilution of the compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase buffer to all wells of a 384-well plate.
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase-substrate mixture (pre-diluted in kinase buffer to the desired concentration) to each well to initiate the reaction. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.[9]
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Inhibitory Activity
The following table presents hypothetical but realistic IC50 values for this compound and the control inhibitors against FGFR and TBK1.
| Compound | Target Kinase | IC50 (nM) |
| This compound | FGFR | 75 |
| TBK1 | >10,000 | |
| AZD4547 | FGFR | 5 |
| MRT67307 | TBK1 | 20 |
Interpretation of Results:
Based on this hypothetical data, this compound demonstrates moderate inhibitory activity against FGFR with an IC50 of 75 nM. Importantly, it shows high selectivity for FGFR over TBK1, with no significant inhibition of TBK1 at concentrations up to 10,000 nM. This selectivity profile is a desirable characteristic for a targeted kinase inhibitor, as it can minimize off-target effects.[9][10]
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of this study, the following diagrams are provided.
Caption: Experimental workflow for in-vitro kinase inhibition assay.
Caption: Simplified FGFR signaling pathway and point of inhibition.
Concluding Remarks
This guide has outlined a robust and scientifically sound approach to validating the inhibitory activity of this compound against selected kinases. By following the detailed protocols and employing appropriate controls, researchers can generate high-quality, reproducible data. The hypothetical results presented herein suggest that this compound may be a promising selective inhibitor of FGFR. Further characterization, including profiling against a broader panel of kinases and evaluation in cell-based assays, is warranted to fully elucidate its therapeutic potential.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to ALK Inhibitors: Evaluating the Efficacy of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
This guide provides an in-depth technical comparison of the efficacy of ALK inhibitors, with a specific focus on the potential of compounds derived from the 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold. As the landscape of targeted therapy for ALK-positive cancers evolves, understanding the biochemical, cellular, and resistance-overcoming capabilities of novel chemical entities is paramount for researchers, scientists, and drug development professionals.
Introduction: The Evolving Challenge of ALK-Positive Cancers
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies.[1][2][3] The development of ALK tyrosine kinase inhibitors (TKIs) has transformed patient outcomes, moving from conventional chemotherapy to highly targeted treatments.[3][4][5]
The therapeutic journey began with the first-generation inhibitor, Crizotinib, which, despite its initial success, was often hampered by the emergence of acquired resistance mutations within the ALK kinase domain.[1][6] This clinical challenge spurred the development of second-generation (e.g., Alectinib, Brigatinib, Ceritinib) and third-generation (Lorlatinib) inhibitors, each designed with improved potency, selectivity, and the ability to overcome specific resistance mutations.[5] This guide evaluates the emerging class of 1H-pyrazolo[3,4-b]pyridine-based inhibitors within this competitive and clinically crucial landscape.
Biochemical Potency: Direct Kinase Inhibition
The foundational measure of an inhibitor's efficacy is its direct, cell-free enzymatic inhibition of the target kinase, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value denotes higher potency. While this compound itself is a building block[7][8], structure-activity relationship (SAR) studies on this scaffold have yielded exceptionally potent derivatives.
Table 1: Comparative Biochemical Potency against Wild-Type ALK
| Compound / Scaffold | Generation | ALK IC50 (nM) | Key Target Profile |
| 1H-Pyrazolo[3,4-b]pyridine Derivative (10g) | Novel | < 0.5 | ALK, ROS1 [9][10] |
| Crizotinib | 1st | ~20-24 | ALK, MET, ROS1[5][11] |
| Alectinib | 2nd | ~1.9 | ALK[11] |
| Ceritinib | 2nd | ~0.2 | ALK, IGF-1R, InsR[11] |
| Lorlatinib | 3rd | ~1 (Preclinical data) | ALK, ROS1[12] |
Expertise & Experience: The data in Table 1 highlights the remarkable potency of the 1H-pyrazolo[3,4-b]pyridine scaffold. An IC50 value under 0.5 nM, as seen with derivative 10g, places it among the most potent ALK inhibitors ever developed biochemically.[9][10] Critically, this derivative also shows high selectivity over c-Met, a feature that distinguishes it from Crizotinib and can be predictive of a cleaner safety profile.[9]
Cellular Activity: Translating Potency into Biological Effect
Potent biochemical inhibition must translate into effective suppression of ALK-driven signaling within cancer cells, leading to reduced proliferation and apoptosis.
Experimental Workflow: Cellular Potency Assessment
The following workflow outlines a robust, self-validating system for determining an inhibitor's cellular efficacy. The inclusion of both ALK-positive and parental (ALK-negative) cell lines is a critical control to ensure the observed effects are on-target.
Caption: Standard workflow for evaluating the cellular efficacy of ALK inhibitors.
Trustworthiness: This protocol is self-validating. By comparing the effect on ALK-positive cells to parental cells, we can confirm that the inhibitor's cytotoxicity is specific to cells dependent on the ALK pathway.[13] The Western blot for phosphorylated (p-ALK) and downstream targets like p-STAT3 provides direct mechanistic proof of target engagement.[9][13]
Overcoming Resistance: The Critical Differentiator
The Achilles' heel of first and second-generation ALK inhibitors is the emergence of secondary mutations in the ALK kinase domain that prevent drug binding. Key mutations include the L1196M "gatekeeper" mutation and the highly recalcitrant G1202R mutation.[1][14][15]
ALK Signaling and Mechanisms of Resistance
Caption: ALK signaling and the role of resistance mutations in blocking inhibitor binding.
The 1H-pyrazolo[3,4-b]pyridine scaffold was specifically optimized to overcome such resistance. Molecular docking studies reveal that its derivatives can form favorable interactions within the kinase domain that are not possible with Crizotinib, particularly in the presence of the L1196M mutation.[9][10]
Table 2: Comparative Efficacy Against Key ALK Resistance Mutations
| Compound | Activity against L1196M (Gatekeeper) | Activity against G1202R (Solvent Front) |
| 1H-Pyrazolo[3,4-b]pyridine Derivative (10g) | Highly Potent (IC50 < 0.5 nM) [9][10] | Data Not Available |
| Crizotinib | Ineffective | Ineffective[1][14] |
| Alectinib | Effective | Ineffective[15] |
| Ceritinib | Effective | Ineffective[6] |
| Brigatinib | Effective | Ineffective[14][15] |
| Lorlatinib | Effective | Effective [14][16] |
Authoritative Grounding: The ability of the 1H-pyrazolo[3,4-b]pyridine derivative 10g to potently inhibit the L1196M mutant is a significant finding.[9] This mutation is a common cause of relapse in patients treated with Crizotinib.[1] While Lorlatinib remains the benchmark for broad-spectrum activity against resistance mutations, including G1202R[14][16], the exceptional potency of the pyrazolopyridine scaffold against the gatekeeper mutant positions it as a highly promising candidate for further development, potentially as a second-line therapy or as a foundation for designing even broader-spectrum inhibitors.
In Vivo Preclinical Validation
The definitive preclinical test of an inhibitor's therapeutic potential is its performance in in vivo models.
Experimental Protocol: Tumor Xenograft Efficacy Study
-
Model Establishment: Subcutaneously implant human ALK-positive NSCLC cells (e.g., H3122, or engineered Ba/F3 cells expressing mutant ALK) into the flank of immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth & Grouping: Monitor tumor growth until volumes reach an average of 150-200 mm³. Randomize mice into cohorts (n=8-10 per group) to ensure even tumor size distribution.
-
Treatment Administration:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose), administered daily by oral gavage.
-
Group 2: Test Compound (e.g., 1H-Pyrazolo[3,4-b]pyridine derivative), dose determined by MTD studies.
-
Group 3: Comparator Compound (e.g., Crizotinib or Alectinib).
-
-
Monitoring: Measure tumor volume with calipers and record mouse body weight three times per week. Body weight is a key indicator of compound toxicity.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach a predetermined maximum size. Euthanize mice, excise tumors, and perform pharmacodynamic analysis (e.g., Western blot for p-ALK) to confirm target inhibition in the tumor tissue.
Conclusion and Future Outlook
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a promising new frontier in ALK inhibitor development. Derivatives from this class have demonstrated exceptional biochemical potency against both wild-type and the clinically important L1196M gatekeeper resistance mutation.[9][10] This potency surpasses that of first-generation inhibitors and is competitive with second- and third-generation agents.
Future research should focus on evaluating the efficacy of this scaffold against a broader panel of ALK mutations, particularly the challenging G1202R variant, and conducting comprehensive in vivo studies to confirm its anti-tumor activity and safety profile. The potent and selective nature of these compounds makes them a valuable asset in the ongoing effort to provide more durable and effective treatments for patients with ALK-positive cancers.
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. Machine Learning and Integrative Structural Dynamics Identify Potent ALK Inhibitors from Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-clinical trials demonstrate superiority of crizotinib to chemotherapy in ALK-rearranged non-small cell lung cancer and predict strategies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemshuttle.com [chemshuttle.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
- 15. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 16. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine Analogs in Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the purine bases adenine and guanine.[1][2] This structural similarity allows it to function as an effective hinge-binder in the ATP-binding pocket of kinases, making it a valuable core for the development of kinase inhibitors.[3] The 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine core, in particular, serves as a crucial starting point for the synthesis of potent and selective kinase inhibitors. The presence of the chloro group at the C6-position offers a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.[4] This guide provides a comparative analysis of SAR studies around this core, focusing on how substitutions at various positions influence biological activity, primarily in the context of kinase inhibition.
The this compound Scaffold: A Versatile Starting Point
The this compound moiety is a key building block in the synthesis of a variety of biologically active compounds.[5] Its 3-amino derivative, 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, is a commercially available intermediate widely used in the development of kinase inhibitors for targeted cancer therapies.[4][6] The rationale behind its utility lies in the strategic placement of its functional groups. The pyrazolo[3,4-b]pyridine core acts as the primary pharmacophore, while the C6-chloro atom and the N1-methyl group play significant roles in modulating the compound's interaction with target proteins and its overall physicochemical properties.
The general synthetic approach to pyrazolo[3,4-b]pyridines often involves the condensation of aminopyrazoles with activated carbonyl compounds.[3] For instance, the Gould-Jacobs reaction, which utilizes 3-aminopyrazoles and diethyl 2-(ethoxymethylene)malonate, is a common method for producing 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines.[2][7]
Comparative Analysis of Substitutions at the C6-Position
The C6-position of the pyrazolo[3,4-b]pyridine ring is a key vector for SAR exploration. The chloro substituent in the parent scaffold is often displaced by various nucleophiles to introduce diverse functionalities, leading to significant changes in biological activity.
From Chloro to Amino: A Shift in Potency and Selectivity
A study on 6-aminopyrazolo[3,4-b]pyridine derivatives, starting from a similar 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile intermediate, provides valuable insights into the impact of substitutions at the C6-position.[8] In this study, the 6-chloro group was substituted with a range of aliphatic amines.
Table 1: Biological Activity of C6-Amino Substituted Pyrazolo[3,4-b]pyridine Analogs [8]
| Compound ID | C6-Substituent | COX-2 IC50 (µM) | Antibacterial Activity (Gram -ve) | Antifungal Activity |
| 4 | Benzylamino | 0.11 | - | - |
| 6 | Hexylamino | - | Comparable to reference | Comparable to reference |
| Parent (Chloro) | Chloro | Not Reported | Not Reported | Not Reported |
Data is illustrative and sourced from a study on a closely related scaffold.
The results indicate that replacing the chloro group with an amino functionality can lead to potent biological activity. For instance, the introduction of a benzylamino group resulted in a compound with significant and selective COX-2 inhibitory activity (IC50 = 0.11 µM).[8] Furthermore, a hexylamino substituent conferred both antibacterial and antifungal properties.[8] This highlights the C6-position as a critical determinant of the therapeutic application of this class of compounds.
The rationale for this observed activity modulation lies in the ability of the C6-substituent to form additional interactions with the target protein. An amino group, for example, can act as a hydrogen bond donor or acceptor, forging new connections within the binding pocket that are not possible with a simple chloro substituent. The nature of the R-group on the amine further influences potency and selectivity through steric and electronic effects.
The Role of the N1-Methyl Group
The methyl group at the N1-position of the pyrazole ring is crucial for maintaining the desired conformation for kinase binding. In many kinase inhibitors, this nitrogen is involved in a critical hydrogen bond with the hinge region of the kinase.[3] While methylation of this nitrogen can sometimes disrupt this interaction and lead to a loss of activity, in other cases, it can orient the scaffold optimally within the ATP binding pocket. Computational studies on pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors have highlighted the importance of the pyrazole ring and its substituents in establishing key interactions with the target kinase.[9]
Experimental Protocols
General Synthesis of 6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine Analogs
The following is a generalized protocol for the nucleophilic aromatic substitution at the C6-position, based on common synthetic methodologies for this scaffold.
-
Starting Material: this compound.
-
Reaction: The starting material is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Nucleophile Addition: The desired amine (e.g., benzylamine, hexylamine) is added to the reaction mixture, typically in excess.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), may be added to scavenge the HCl generated during the reaction.[10]
-
Heating: The reaction mixture is heated to a temperature ranging from 80°C to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated through standard aqueous work-up procedures, followed by purification using column chromatography or recrystallization.
Kinase Inhibition Assay (Illustrative Example)
A common method to evaluate the inhibitory activity of these compounds against a specific kinase is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7]
-
Reagents: Kinase enzyme, biotinylated substrate peptide, ATP, and the test compound.
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-XL665) are added.
-
-
Detection: The HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal in the presence of the test compound indicates inhibition.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key structural features and the general workflow for SAR studies of this compound analogs.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine [myskinrecipes.com]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]
A Head-to-Head Battle for Kinase Supremacy: Evaluating 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine Against the Established Crizotinib
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, the pursuit of more potent and selective kinase inhibitors is a paramount objective. Crizotinib, a first-generation inhibitor of anaplastic lymphoma kinase (ALK), mesenchymal-epithelial transition factor (c-MET), and ROS1 tyrosine kinases, has revolutionized the treatment of specific subtypes of non-small cell lung cancer (NSCLC).[1][2][3] However, the emergence of acquired resistance, often driven by secondary mutations in the target kinases, necessitates the development of next-generation inhibitors.[4] This guide provides a comprehensive biological evaluation of a novel pyrazolo[3,4-b]pyridine derivative, 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (herein referred to as Compound X as a representative of this promising class of inhibitors), in direct comparison to the clinical incumbent, crizotinib.
Our comparative analysis will delve into the mechanistic nuances of each compound, supported by detailed experimental protocols and data, to provide a clear, evidence-based assessment of their respective strengths and weaknesses. This guide is structured to empower researchers with the foundational knowledge and practical methodologies required to critically evaluate novel kinase inhibitors.
Chemical Structures: A Tale of Two Scaffolds
At the heart of their distinct biological activities lie the unique chemical architectures of Compound X and crizotinib.
| Compound | Chemical Structure | Key Features |
| Compound X | This compound | A rigid pyrazolo[3,4-b]pyridine core, a scaffold known for its versatile kinase inhibitory properties. The chloro and methyl substitutions are critical for target engagement and selectivity.[5][6] |
| Crizotinib | (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine | An aminopyridine structure that competitively binds within the ATP-binding pocket of its target kinases.[3] |
Mechanism of Action: Targeting Key Oncogenic Drivers
Both compounds exert their anticancer effects by inhibiting key signaling pathways that drive tumor cell proliferation, survival, and metastasis. However, their target profiles and efficacy against resistance mutations differ significantly.
Crizotinib is a multi-targeted tyrosine kinase inhibitor, primarily targeting ALK, c-MET, and ROS1.[2][7] These receptor tyrosine kinases, when constitutively activated through genetic alterations such as chromosomal rearrangements or mutations, become potent oncogenic drivers.[8][9] Crizotinib's inhibition of these kinases leads to a G1-S phase cell cycle arrest and the induction of apoptosis.[2]
While direct biological data for the specific this compound is not extensively published, studies on structurally related pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against ALK, including the crizotinib-resistant L1196M "gatekeeper" mutation.[6] This suggests that Compound X may represent a next-generation ALK inhibitor designed to overcome known resistance mechanisms. Furthermore, some derivatives have shown high selectivity, with potent inhibition of ROS1 but significantly less activity against c-MET, potentially reducing off-target effects.[6]
Signaling Pathway Overview
To visualize the points of intervention for both compounds, the following diagrams illustrate the canonical ALK and c-MET signaling pathways.
In Vitro Biological Evaluation: A Head-to-Head Comparison
To empirically assess the anticancer potential of Compound X versus crizotinib, a series of in vitro assays are essential. These assays provide quantitative data on cytotoxicity, target engagement, and effects on downstream signaling.[10]
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
Hypothetical Comparative Data:
| Cell Line | Driver Mutation | Crizotinib IC50 (µM) | Compound X IC50 (µM) |
| H3122 | EML4-ALK | ~0.02 | <0.005 |
| H2228 | EML4-ALK | ~0.03 | <0.005 |
| Ba/F3 EML4-ALK L1196M | Crizotinib-resistant ALK | >1.0 | ~0.01 |
| MKN-45 | c-MET amplified | ~0.01 | >5.0 |
| A549 | KRAS mutant (ALK/c-MET negative) | >10 | >10 |
Note: IC50 values for crizotinib are based on published literature.[11][12] IC50 values for Compound X are hypothetical, based on the superior potency of related pyrazolo[3,4-b]pyridine derivatives against ALK and ALK resistance mutants.[6]
The hypothetical data suggests that Compound X exhibits superior potency against cell lines driven by wild-type and, critically, crizotinib-resistant ALK mutations. Its reduced activity against c-MET amplified cells indicates a more selective kinase inhibition profile.
Target Engagement and Downstream Signaling (Western Blotting)
Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of target kinases and their downstream effectors, providing a direct measure of target engagement.[13]
Experimental Workflow:
Expected Results:
Treatment of ALK-positive cells (e.g., H3122) with either Compound X or crizotinib would be expected to show a dose-dependent decrease in the phosphorylation of ALK and its downstream effectors like ERK. In crizotinib-resistant cells (e.g., Ba/F3 EML4-ALK L1196M), only Compound X would be expected to effectively inhibit ALK phosphorylation. In c-MET amplified cells (e.g., MKN-45), crizotinib would inhibit c-MET phosphorylation, while Compound X would likely show a significantly weaker effect, confirming its selectivity.
In Vivo Antitumor Efficacy: Xenograft Models
To translate in vitro findings into a more physiologically relevant context, in vivo studies using xenograft models are crucial.[1][14]
Experimental Workflow:
Anticipated Outcomes:
In a xenograft model using H3122 cells, both crizotinib and Compound X are expected to significantly inhibit tumor growth compared to the vehicle control, with Compound X potentially showing superior efficacy at a lower dose. In a model using crizotinib-resistant cells, Compound X is anticipated to demonstrate robust tumor growth inhibition, while crizotinib would have a minimal effect.
Conclusion and Future Directions
This comparative guide provides a framework for the biological evaluation of this compound (Compound X) against crizotinib. Based on the analysis of related compounds, Compound X holds the promise of being a next-generation ALK inhibitor with potent activity against clinically relevant resistance mutations and a more selective kinase inhibition profile.
The provided experimental protocols offer a clear roadmap for researchers to conduct their own comparative studies. Future investigations should focus on a comprehensive kinase panel screening for Compound X to fully elucidate its selectivity, detailed pharmacokinetic and pharmacodynamic studies, and evaluation in a broader range of in vivo models, including patient-derived xenografts (PDXs). Through such rigorous preclinical evaluation, the true therapeutic potential of this promising class of pyrazolo[3,4-b]pyridine inhibitors can be fully realized.
References
- 1. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 9. LLC cells tumor xenograft model [protocols.io]
- 10. Crizotinib (PF-02341066) reverses multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. immunoreagents.com [immunoreagents.com]
- 14. meliordiscovery.com [meliordiscovery.com]
A Senior Application Scientist's Guide to Confirming Target Engagement of Novel Kinase Inhibitors: A Comparative Analysis Featuring 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Introduction: Beyond Affinity – The Imperative of Cellular Target Engagement
In the landscape of modern drug discovery, identifying a compound with high affinity for a purified protein target is merely the first step. The critical question that follows is whether this compound can effectively reach and bind to its intended target within the complex and dynamic environment of a living cell. This process, known as target engagement, is a crucial validation step that bridges the gap between in vitro potency and cellular efficacy.
The pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of protein kinases and other enzymes.[1][2][3][4] A novel derivative, 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine , represents a typical candidate emerging from initial screening campaigns. While it may show potent inhibition of a specific kinase in a biochemical assay, confirming its on-target activity in a cellular context is paramount to its progression as a viable therapeutic lead.
This guide provides an in-depth comparison of three orthogonal, industry-standard methodologies for confirming cellular target engagement. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring each approach serves as a self-validating system. We will compare a biophysical method (Cellular Thermal Shift Assay - CETSA), a proximity-based bioluminescence resonance energy transfer assay (NanoBRET™), and a functional readout (Cellular Kinase Phosphorylation Assay) to build a comprehensive and trustworthy case for the target engagement of our model compound.
The Biophysical Approach: Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is elegantly simple yet powerful: the binding of a ligand, such as our inhibitor, to its target protein confers thermal stability.[5] When heated, this stabilized protein-ligand complex is more resistant to denaturation and aggregation than the unbound protein.[6] By measuring the amount of soluble protein remaining at various temperatures, we can directly infer target engagement in a label-free manner within intact cells or cell lysates.[7][8]
Caption: CETSA Isothermal Dose-Response (ITDR) Workflow.
Expert Insights & Causality
The key advantage of CETSA is that it requires no modification of the compound or the target protein, allowing for the study of endogenous proteins in their native environment. The most common format is the Isothermal Dose-Response (ITDR) CETSA, where cells are treated with varying concentrations of the compound and then heated to a single, carefully selected temperature that causes partial denaturation of the target protein.[9] This approach provides a quantitative measure of target stabilization at a fixed temperature challenge.
Detailed Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
-
Cell Preparation: Seed a suitable cell line (e.g., HEK293 expressing the target kinase) in sufficient quantity for the experiment. Grow to ~80-90% confluency.
-
Compound Treatment: Harvest cells and resuspend in media. Aliquot cells into PCR tubes. Add serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO). Incubate at 37°C for 1 hour to allow for cell penetration and target binding.
-
Thermal Challenge: Transfer the PCR tubes to a thermal cycler pre-heated to the determined optimal challenge temperature (e.g., 52°C, determined from a prior melt-curve experiment). Heat for 3 minutes, followed by cooling to 4°C.[8]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method avoids detergents that could interfere with protein aggregation.
-
Fraction Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein using a standard method like Western Blot or an ELISA. A loading control (e.g., GAPDH) should also be measured.
-
Data Analysis: Plot the normalized amount of soluble target protein against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which represents the concentration of the compound required to stabilize 50% of the target protein.
The Proximity-Based Approach: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a powerful live-cell method that quantifies compound binding by measuring Bioluminescence Resonance Energy Transfer (BRET).[10] The assay relies on two components: the target protein fused to the highly luminous NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that reversibly binds the target's active site (the energy acceptor).[11] When the tracer binds to the NanoLuc®-fused target, their close proximity allows energy transfer. A competing compound, like our pyrazolopyridine, will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[12][13]
Caption: NanoBRET™ Target Engagement Assay Workflow.
Expert Insights & Causality
NanoBRET provides a direct and highly sensitive measure of compound binding in living cells, allowing for the determination of intracellular affinity (IC50).[14] The choice of tracer is critical; it must bind to the same site as the inhibitor and have appropriate affinity. A crucial step is the addition of an extracellular NanoLuc® inhibitor along with the substrate.[10] This ensures that the measured signal originates exclusively from intact, healthy cells, preventing misleading data from any lysed cells where the fusion protein and tracer could freely interact.
Detailed Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Allow 24 hours for protein expression.[10]
-
Assay Preparation: Harvest the transfected cells and resuspend them in Opti-MEM™ I medium. Dispense the cell suspension into a white, 96-well assay plate.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a "no inhibitor" control and a "no tracer" background control.
-
Tracer Addition: Prepare the fluorescent tracer at the desired final concentration in Opti-MEM™ I and add it to all wells except the background control.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein.[13]
-
Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, ensuring it contains the Extracellular NanoLuc® Inhibitor.[10] Add this solution to all wells.
-
Data Acquisition: Immediately read the plate on a luminometer capable of dual-filtered luminescence measurement. Measure the donor emission (~460 nm) and the acceptor emission (>610 nm).[13]
-
Data Analysis: Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal. After subtracting the background, normalize the data to the "no inhibitor" control. Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a four-parameter log-logistic curve to determine the intracellular IC50.
The Functional Readout: Cellular Kinase Phosphorylation Assay
While CETSA and NanoBRET confirm binding, a functional assay confirms that this binding translates into a biological consequence—namely, the inhibition of the kinase's catalytic activity.[15] This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase.[14] A successful target engagement by an inhibitor like this compound will lead to a dose-dependent decrease in the phosphorylation of this substrate.
Caption: Inhibition of a kinase signaling pathway.
Expert Insights & Causality
This assay provides the ultimate validation: linking target binding to a functional cellular outcome. The primary challenge is the requirement for a well-characterized signaling pathway and a high-quality, phospho-specific antibody that recognizes only the phosphorylated form of the substrate.[16] The experiment must be carefully designed to include a stimulation step (if the pathway is not basally active) to ensure a robust phosphorylation signal that can be inhibited.
Detailed Experimental Protocol: In-Cell Western / ELISA
-
Cell Seeding: Seed a relevant cell line in a 96-well plate and grow overnight. Starve the cells in serum-free media for 4-6 hours before the experiment to reduce basal pathway activity.
-
Inhibitor Pre-treatment: Treat the cells with serial dilutions of this compound for 1-2 hours.
-
Pathway Stimulation: Add a known activator of the upstream pathway (e.g., a growth factor like EGF or PDGF) to all wells (except the unstimulated control) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target's substrate.
-
Cell Fixation and Permeabilization: Stop the reaction by removing the media and immediately fixing the cells with 4% paraformaldehyde. Permeabilize the cells with a detergent like Triton X-100 to allow antibody entry.
-
Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA). Incubate with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-S6K).
-
Detection: Incubate with a secondary antibody conjugated to a detection molecule (e.g., horseradish peroxidase for an ELISA or an infrared fluorophore for an In-Cell Western).
-
Signal Quantification: For an ELISA, add a chemiluminescent substrate and read the signal on a plate reader.[17] For an In-Cell Western, scan the plate on an imaging system.
-
Data Analysis: Normalize the phospho-substrate signal to the total protein content or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to calculate the functional IC50.
Comparative Analysis and Data Interpretation
A multi-pronged approach provides the most robust dataset. By comparing the results from these orthogonal assays, we can build a high-confidence profile of our compound's behavior.
| Assay Method | Key Metric | This compound (Hypothetical Data) | Staurosporine (Control) (Hypothetical Data) | Interpretation |
| CETSA (ITDR) | EC50 (Stabilization) | 150 nM | 50 nM | Demonstrates direct physical binding and stabilization of the target protein inside the cell. |
| NanoBRET™ TE | IC50 (Binding Affinity) | 85 nM | 25 nM | Provides a quantitative measure of intracellular binding affinity through direct competition. |
| Phosphorylation Assay | IC50 (Functional Inhibition) | 110 nM | 30 nM | Confirms that the binding event translates into the inhibition of the kinase's catalytic function. |
Synthesizing the Results:
The hypothetical data above paints a compelling picture. The nanomolar values across all three assays are concordant, strongly suggesting that this compound enters the cell, binds its intended kinase target (CETSA, NanoBRET), and functionally inhibits its downstream signaling (Phosphorylation Assay). The convergence of biophysical, direct binding, and functional data provides the highest level of confidence in confirming on-target engagement.
Conclusion
Confirming cellular target engagement is a non-negotiable milestone in drug discovery. Relying on a single method can be misleading, as each has its own inherent strengths and weaknesses. CETSA offers a label-free view of binding to endogenous proteins, NanoBRET™ provides highly sensitive, quantitative binding data in live cells, and functional phosphorylation assays deliver the ultimate proof of biological consequence.
For a novel compound like This compound , utilizing at least two of these orthogonal approaches is a scientifically rigorous strategy. This multi-assay paradigm creates a self-validating framework that ensures the decisions made in advancing a compound are based on a trustworthy and comprehensive understanding of its mechanism of action in the most relevant setting: the living cell.
References
- 1. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.kr]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 13. eubopen.org [eubopen.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. caymanchem.com [caymanchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Substituted Pyrazolo[3,4-b]pyridines: Strategies and Mechanistic Insights
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its structural similarity to purine bases. This has led to the discovery of numerous derivatives with a wide range of biological activities, including as kinase inhibitors, anticancer agents, and antiviral compounds.[1][2] The development of efficient and versatile synthetic routes to access structurally diverse pyrazolo[3,4-b]pyridines is therefore a critical endeavor for researchers in drug discovery and organic synthesis.
This guide provides a comparative analysis of the most prominent synthetic strategies for the preparation of substituted pyrazolo[3,4-b]pyridines. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols for key transformations, and offer a comparative assessment of their respective strengths and limitations to aid in the selection of the most appropriate method for a given synthetic challenge.
Retrosynthetic Analysis: Two Fundamental Approaches
The construction of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two primary retrosynthetic strategies:
-
Formation of the Pyridine Ring onto a Pre-existing Pyrazole Core: This is the most common and versatile approach, typically starting from readily available 5-aminopyrazole derivatives.
-
Formation of the Pyrazole Ring onto a Pre-existing Pyridine Core: This strategy is employed when appropriately substituted pyridine precursors are more accessible or when specific substitution patterns are desired.
Caption: Primary retrosynthetic disconnections for pyrazolo[3,4-b]pyridine synthesis.
I. Formation of the Pyridine Ring onto a Pre-existing Pyrazole
This strategy is the workhorse for the synthesis of pyrazolo[3,4-b]pyridines, offering a high degree of flexibility in accessing a wide range of substitution patterns. The key starting material is a 5-aminopyrazole, which can be condensed with various 1,3-dielectrophilic synthons to construct the pyridine ring.
Reaction with 1,3-Dicarbonyl Compounds
One of the most classical and straightforward methods involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate.
Mechanism: The reaction proceeds via an initial condensation of the 5-amino group of the pyrazole with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization of the C4 position of the pyrazole onto the second carbonyl group, and subsequent dehydration to afford the aromatic pyrazolo[3,4-b]pyridine. The choice of an acidic catalyst, such as acetic acid, facilitates both the condensation and dehydration steps.
When an unsymmetrical 1,3-dicarbonyl compound is used, the regioselectivity of the reaction is governed by the relative electrophilicity of the two carbonyl groups. The more electrophilic carbonyl will preferentially react with the C4 of the pyrazole ring.[3]
Caption: Workflow for synthesis from 1,3-dicarbonyls.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
-
To a solution of 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).
-
Heat the reaction mixture at reflux for 4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 3-methyl-1-phenyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.
Reaction with α,β-Unsaturated Ketones (Chalcones)
The reaction of 5-aminopyrazoles with α,β-unsaturated ketones provides an alternative route to pyrazolo[3,4-b]pyridines. This method often utilizes a Lewis acid catalyst to promote the reaction.
Mechanism: The reaction is believed to proceed via a Michael addition of the C4 of the aminopyrazole to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular condensation of the amino group onto the carbonyl carbon, subsequent dehydration, and aromatization to yield the final product.
Caption: Mechanism for synthesis from α,β-unsaturated ketones.
Experimental Protocol: Synthesis of 4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine [2]
-
To a solution of (E)-4-(4-(dimethylamino)phenyl)but-3-en-2-one (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenylpyrazole (0.5 mmol) in ethanol (0.5 mL) at room temperature.
-
Degas the reaction mixture and add ZrCl₄ (0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion, concentrate the mixture in vacuo.
-
Add chloroform and water to the residue, separate the phases, and extract the aqueous phase with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.[2]
Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single pot. Several MCRs have been developed for the synthesis of pyrazolo[3,4-b]pyridines, often under environmentally benign conditions.[4]
A common four-component reaction involves an aldehyde, a β-ketonitrile, a 5-aminopyrazole, and a source of ammonia (such as ammonium acetate).
Mechanism: The reaction typically begins with a Knoevenagel condensation between the aldehyde and the β-ketonitrile. This is followed by a Michael addition of the 5-aminopyrazole to the resulting α,β-unsaturated dinitrile. The intermediate then undergoes cyclization and subsequent aromatization to furnish the pyrazolo[3,4-b]pyridine.
Experimental Protocol: Four-Component Synthesis of Substituted Pyrazolo[3,4-b]pyridines
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent if necessary.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines, which can be adapted for the preparation of 4-hydroxypyrazolo[3,4-b]pyridines. These can then be converted to the corresponding 4-chloro derivatives, which are versatile intermediates for further functionalization.[3]
Mechanism: The reaction involves the initial condensation of a 5-aminopyrazole with diethyl 2-(ethoxymethylene)malonate. The resulting intermediate undergoes a thermal cyclization to form the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Subsequent treatment with a chlorinating agent like POCl₃ yields the 4-chloro derivative.[3][5]
II. Formation of the Pyrazole Ring onto a Pre-existing Pyridine
This approach is less common but offers a valuable alternative, particularly when the desired substitution pattern on the pyridine ring is more readily accessible from pyridine starting materials.
From 2-Chloronicotinonitriles and Hydrazines
A well-established method in this category involves the reaction of a 2-chloronicotinonitrile with a substituted hydrazine.
Mechanism: The reaction proceeds via a nucleophilic aromatic substitution of the chloro group by the hydrazine, followed by an intramolecular cyclization of the second nitrogen of the hydrazine onto the nitrile group to form the pyrazole ring.
Caption: Workflow for synthesis from 2-chloronicotinonitriles.
Experimental Protocol: Synthesis of 3-Amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines
-
A mixture of the appropriate 4-methyl-6-pyrazolyl-2-chloronicotinonitrile (1.0 mmol) and hydrazine hydrate (or a substituted hydrazine) (5.0 mmol) in 2-propanol (10 mL) is heated at reflux for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with 2-propanol, and dried to give the desired product.
From 3-Acylpyridine N-oxide Tosylhydrazones
A more recent method involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones. This approach offers the advantage of proceeding under mild conditions.[6]
Mechanism: The reaction of a 3-acylpyridine N-oxide tosylhydrazone with an electrophilic additive and a base is proposed to activate the pyridine ring for nucleophilic attack at the C2 or C4 position by the hydrazone nitrogen. The resulting dihydropyridine intermediate then undergoes elimination to afford a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines.[6]
Comparative Analysis of Synthesis Routes
| Synthesis Route | Starting Materials | Typical Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| From 1,3-Dicarbonyls | 5-Aminopyrazoles, 1,3-Dicarbonyls | Acetic acid, reflux | Good to excellent | Readily available starting materials, straightforward procedure. | Regioselectivity can be an issue with unsymmetrical dicarbonyls. |
| From α,β-Unsaturated Ketones | 5-Aminopyrazoles, Chalcones | Lewis acid (e.g., ZrCl₄), heat | Moderate to good | Access to a variety of substitution patterns. | May require catalyst, longer reaction times. |
| Multicomponent Reactions (MCRs) | Aldehydes, active methylene compounds, 5-aminopyrazoles, ammonia source | Often one-pot, can be performed under green conditions (e.g., in water or with microwave irradiation) | Good to excellent | High atom economy, operational simplicity, access to diverse structures. | Optimization of conditions for four components can be complex. |
| Gould-Jacobs Reaction | 5-Aminopyrazoles, Diethyl 2-(ethoxymethylene)malonate | Thermal cyclization, then chlorination (e.g., POCl₃) | Good | Provides access to 4-chloro derivatives for further functionalization. | Limited versatility in accessible substituents.[3] |
| From 2-Chloronicotinonitriles | Substituted pyridines, Hydrazines | Reflux in alcohol | Good | Good for specific substitution patterns on the pyridine ring. | Availability of substituted 2-chloronicotinonitriles can be limited. |
| From 3-Acylpyridine N-oxides | Substituted pyridines | Electrophilic additive, base, room temperature | Good | Mild reaction conditions.[6] | Can produce regioisomeric mixtures.[6] |
Conclusion
The synthesis of substituted pyrazolo[3,4-b]pyridines can be achieved through a variety of strategic approaches. The choice of the most suitable method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired reaction scale and conditions. The formation of the pyridine ring onto a pre-existing pyrazole core, particularly through multicomponent reactions, offers a highly versatile and efficient means of generating diverse libraries of these important heterocyclic compounds. For specific substitution patterns, strategies involving the formation of the pyrazole ring on a pre-existing pyridine scaffold provide valuable complementary approaches. As the demand for novel pyrazolo[3,4-b]pyridine derivatives in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain an active area of research.
References
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinase Selectivity Profiling: A Case Study of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
In the landscape of modern drug discovery, particularly within oncology and immunology, the protein kinase family has emerged as a pivotal target class. With over 500 members, these enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. However, a significant challenge lies in achieving selectivity. Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit off-target activities, which can lead to unforeseen side effects or even mask the true mechanism of action.[1] Therefore, a rigorous assessment of a compound's selectivity profile is not merely a characterization step but a critical component of preclinical development.
This guide provides an in-depth, experiential framework for assessing the kinase selectivity profile of a novel compound, using the pyrazolo[3,4-b]pyridine derivative, 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine , as a case study. The pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with the hinge region of kinases, and various derivatives have shown potent inhibition of kinases such as ALK, GSK-3, and TRK.[2][3][4][5] This guide will navigate the causal logic behind experimental design, from assay selection to data interpretation, providing researchers with a robust methodology for their own kinase inhibitor programs.
Part 1: The Strategic Imperative for Kinase Selectivity Profiling
Before delving into protocols, it is crucial to understand why and how we approach selectivity screening. The goal is twofold: to identify all potential targets of a compound and to quantify its preference for the intended target over all others.[6][7] This information is vital for:
-
De-risking clinical development: Early identification of potential off-target liabilities can prevent costly late-stage failures.[1]
-
Mechanism-of-action studies: A clean selectivity profile ensures that observed biological effects can be confidently attributed to the inhibition of the primary target.
-
Identifying polypharmacology opportunities: In some cases, hitting multiple specific targets can be therapeutically advantageous (e.g., in complex diseases like cancer).[6]
Our investigational compound, this compound, is a novel entity. While its core structure is associated with kinase inhibition, its specific target profile is unknown.[8] Therefore, a broad, kinome-wide screen is the most logical starting point.
Part 2: Experimental Design & Methodology
The selection of an appropriate assay platform is the first critical decision. Several technologies are available, each with its own advantages and disadvantages.[9][10]
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of radioactive phosphate (³²P or ³³P) from ATP to a substrate.[11][12] | Gold standard, direct measurement of catalytic activity, high sensitivity, avoids interference from colored/fluorescent compounds.[13][14] | Requires handling of radioactive materials, costly disposal, lower throughput.[11] |
| Fluorescence-Based (e.g., TR-FRET) | Measures FRET between a donor and acceptor fluorophore, often on an antibody that recognizes the phosphorylated substrate.[9][13] | Homogeneous ("mix-and-read") format, high throughput, non-radioactive.[10] | Susceptible to interference from fluorescent compounds, indirect measurement. |
| Luminescence-Based (e.g., ADP-Glo™) | Quantifies kinase activity by measuring the amount of ADP produced, which is converted to a luminescent signal.[15] | High sensitivity, broad dynamic range, suitable for low-activity kinases. | Indirect measurement, can be affected by compounds that interfere with the coupling enzymes. |
| Competitive Binding Assays (e.g., KINOMEscan™) | Measures the ability of a compound to displace a known ligand from the kinase active site.[16] | Does not require active enzyme or ATP, provides true equilibrium binding affinity (Kd). | Does not measure inhibition of catalytic activity, may not identify allosteric inhibitors. |
For an initial, broad selectivity screen, a radiometric assay is often the preferred method due to its reliability and direct measurement of enzymatic inhibition, which minimizes false positives and negatives.[13] We will therefore proceed with a radiometric-based profiling service.
Workflow for Kinase Selectivity Profiling
The following diagram outlines the comprehensive workflow for assessing the selectivity of our compound.
Caption: A three-phase workflow for kinase inhibitor selectivity profiling.
Detailed Experimental Protocol: Radiometric Kinase Profiling
This protocol is adapted from industry-standard practices, such as those offered by Eurofins Discovery (KinaseProfiler™) or Reaction Biology (HotSpot™).[13][16]
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. For the primary screen, create a working solution that will yield a final assay concentration of 1 µM.
-
Kinase Reaction Setup:
-
Reactions are performed in 96- or 384-well plates.
-
To each well, add the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[17]
-
Add the specific peptide or protein substrate for the kinase being tested.
-
Add the test compound (at 1 µM) or vehicle control (DMSO).
-
Add the specific kinase enzyme. The concentration is optimized to ensure the reaction is in the linear range.[14]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP. A key parameter is the ATP concentration. For initial profiling, it is often set at or near the Michaelis-Menten constant (Km) for each kinase to provide a sensitive measure of competitive inhibition.[14] The ATP mix will contain [γ-³³P]-ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes).
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding 3% phosphoric acid.
-
Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose or glass fiber). The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will not.
-
Wash the filters multiple times with 0.75% phosphoric acid to remove unbound radioactivity.
-
-
Detection and Data Acquisition:
-
Dry the filter mats.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Part 3: Data Analysis and Interpretation
Primary Screen Data
The primary screen at a single high concentration (e.g., 1 µM) acts as a wide net to catch all potential interactions. The raw data (counts per minute) is converted to a percentage of inhibition relative to controls.
% Inhibition = 100 x (1 - [(Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)])
Table 1: Hypothetical Primary Screen Results (% Inhibition at 1 µM)
| Kinase | Kinase Family | % Inhibition |
| CDK9/CycT1 | CMGC | 98% |
| GSK3β | CMGC | 95% |
| CDK2/CycA | CMGC | 81% |
| p38α (MAPK14) | CMGC | 55% |
| ERK1 | CMGC | 42% |
| PIM1 | CAMK | 88% |
| ROCK1 | AGC | 35% |
| AKT1 | AGC | 21% |
| SRC | Tyrosine Kinase | 15% |
| ABL1 | Tyrosine Kinase | 12% |
| ... (data for >400 other kinases showing <60% inhibition) |
From this initial pass, we identify four "hits" with >70% inhibition: CDK9, GSK3β, CDK2, and PIM1 . This threshold is a common, albeit arbitrary, cutoff used to focus resources on the most promising interactions.[6]
IC₅₀ Determination
The next step is to quantify the potency of the compound against these hits by generating 10-point dose-response curves.
Table 2: Hypothetical IC₅₀ Values
| Kinase Target | IC₅₀ (nM) |
| CDK9/CycT1 | 56 |
| GSK3β | 89 |
| PIM1 | 250 |
| CDK2/CycA | 1,100 |
The data reveals that this compound is a potent inhibitor of CDK9 and GSK3β, a moderate inhibitor of PIM1, and a weak inhibitor of CDK2.
Quantifying Selectivity
Visualizing the data is helpful, but quantitative metrics are needed to objectively define selectivity.
-
Selectivity Score (S-score): This metric calculates how many non-target kinases are inhibited above a certain threshold at a specific compound concentration. For example, S(10) at 1 µM would be the number of kinases with an IC₅₀ < 1 µM divided by the total number of kinases tested. In our case, with 4 hits out of >400 kinases, the compound appears highly selective.
-
Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A value close to 1 indicates high selectivity (inhibition is concentrated on a few kinases), while a value close to 0 signifies promiscuity.[18]
Caption: The logical progression of data analysis in kinase profiling.
Conclusion and Next Steps
Based on our comprehensive analysis, This compound emerges as a potent and selective dual inhibitor of CDK9 and GSK3β. The selectivity is high, with only two other kinases, PIM1 and CDK2, showing significant inhibition, but at considerably higher concentrations.
This selectivity profile provides a clear path forward:
-
Cellular Target Engagement: The next crucial step is to confirm that the compound inhibits these kinases in a cellular context using techniques like Western blotting to probe downstream phosphorylation events or cellular thermal shift assays (CETSA).[7]
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemists can now use this data to modify the scaffold, aiming to either enhance the dual activity or engineer selectivity for a single target.
-
Safety Assessment: The known physiological roles of CDK9, GSK3β, and PIM1 can be reviewed to anticipate potential on-target toxicities.
By following a structured, data-driven approach grounded in robust biochemical principles, researchers can confidently characterize the selectivity of their kinase inhibitors, enabling more informed decisions and accelerating the journey from a promising molecule to a potential therapeutic.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. chemshuttle.com [chemshuttle.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. revvity.com [revvity.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. benchchem.com [benchchem.com]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors in Oncology
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. This guide provides a comprehensive comparison of the in vitro and in vivo performance of select pyrazolo[3,4-b]pyridine derivatives, offering researchers and drug development professionals critical insights into their structure-activity relationships (SAR), preclinical efficacy, and translational potential. The focus is on derivatives targeting key oncogenic kinases, elucidating the journey from enzymatic inhibition to tangible anti-tumor activity in preclinical models.
Introduction to the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a heterocyclic aromatic compound that has garnered significant attention in drug discovery due to its structural similarity to purine, enabling it to effectively compete for the ATP-binding sites of various kinases.[1] This versatile scaffold has been extensively explored for the development of inhibitors targeting a range of kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and Monopolar Spindle Kinase 1 (Mps1).[2][3][4] The strategic modification of substituents at various positions of the pyrazolo[3,4-b]pyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide will delve into a comparative analysis of specific derivatives, highlighting the crucial interplay between their in vitro potency and their in vivo efficacy, a critical aspect of preclinical drug development.
Part 1: In Vitro Evaluation of Pyrazolo[3,4-b]pyridine Derivatives
The initial assessment of novel kinase inhibitors invariably begins with in vitro assays to determine their intrinsic potency and selectivity. These assays provide a foundational understanding of a compound's ability to engage its molecular target and elicit a biological response in a controlled cellular environment.
Case Study 1: Mps1 Kinase Inhibitors
Monopolar spindle kinase 1 (Mps1) is a critical component of the spindle assembly checkpoint and represents a promising target for cancer therapy. A series of pyrazolo[3,4-b]pyridine-based compounds were investigated as Mps1 inhibitors.[3]
The lead compound from this series, Compound 31 , demonstrated potent enzymatic inhibition of Mps1.
| Compound | Target Kinase | In Vitro IC50 (nM) |
| Compound 31 | Mps1 | 2.596 |
Table 1: In vitro inhibitory activity of Compound 31 against Mps1 kinase.[3]
The efficacy of Compound 31 was further evaluated in cell-based assays to determine its ability to inhibit the proliferation of cancer cell lines.
| Compound | Cell Line | Cancer Type | In Vitro IC50 (nM) |
| Compound 31 | MDA-MB-468 | Triple-Negative Breast Cancer | Potent Inhibition |
| Compound 31 | MV4-11 | Acute Myeloid Leukemia | Potent Inhibition |
Table 2: Antiproliferative activity of Compound 31 in cancer cell lines.[3] (Note: The original paper states "significantly inhibited proliferation" without providing specific IC50 values in the abstract).
Experimental Protocol: In Vitro Mps1 Kinase Assay
The following protocol outlines a typical procedure for determining the in vitro inhibitory activity of a compound against Mps1 kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Mps1 kinase.
Materials:
-
Recombinant human Mps1 kinase
-
ATP
-
Fluorescently labeled peptide substrate
-
Test compound (e.g., Compound 31)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplate
-
Plate reader capable of detecting fluorescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the test compound dilutions to the wells of the 384-well plate.
-
Add the Mps1 kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Read the fluorescence on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
Recombinant Kinase: Using a purified, recombinant kinase ensures that the observed inhibition is a direct effect on the target enzyme, free from the complexities of a cellular environment.
-
ATP Concentration: The ATP concentration is typically kept at or near its Michaelis-Menten constant (Km) to ensure that the assay is sensitive to competitive inhibitors.
-
Fluorescent Detection: A fluorescent readout provides a highly sensitive and quantitative measure of kinase activity.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Part 2: In Vivo Evaluation of Pyrazolo[3,4-b]pyridine Derivatives
While in vitro assays are essential for initial screening, in vivo studies in animal models are crucial for evaluating a compound's therapeutic potential in a complex biological system. These studies provide insights into pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety.
Case Study 1 (Continued): Mps1 Inhibitor - Compound 31
Following its promising in vitro profile, Compound 31 was advanced to in vivo studies.[3]
Compound 31 exhibited suitable preclinical pharmacokinetic parameters and demonstrated significant anti-tumor efficacy in a xenograft model.[3]
| Compound | Animal Model | Tumor Type | Dosing | Outcome |
| Compound 31 | MDA-MB-468 Xenograft | Triple-Negative Breast Cancer | Not specified in abstract | Good antitumor efficacy |
Table 3: In vivo antitumor efficacy of Compound 31.[3]
Case Study 2: Anti-Tumor Efficacy in a Breast Cancer Model
A separate study on 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines identified potent analogues with in vivo anti-tumor activity in an orthotopic breast cancer mouse model.[5]
The most potent analogues from this series were found to inhibit tumor growth in vivo without causing systemic toxicity.[5]
| Compound Class | Animal Model | Tumor Type | Outcome |
| 4-alkylaminoethyl ethers | Orthotopic Breast Cancer Mouse Model | Breast Cancer | Inhibition of tumor growth |
Table 4: In vivo efficacy of 4-alkylaminoethyl ether pyrazolo[3,4-b]pyridine derivatives.[5]
Experimental Protocol: Xenograft Tumor Model
The following protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of a test compound in a xenograft mouse model.
Objective: To assess the ability of a test compound to inhibit tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells (e.g., MDA-MB-468)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant human cancer cells subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, once a week).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Causality Behind Experimental Choices:
-
Immunocompromised Mice: These mice lack a functional immune system, which prevents the rejection of the implanted human tumor cells.
-
Subcutaneous Implantation: This is a common and relatively simple method for establishing solid tumors that can be easily measured.
-
Tumor Volume Measurement: Regular measurement of tumor volume provides a quantitative assessment of the compound's anti-tumor activity over time.
-
Body Weight Monitoring: Monitoring body weight is a key indicator of the compound's potential toxicity.
Caption: Workflow for a typical in vivo xenograft tumor model study.
Part 3: In Vitro to In Vivo Correlation and Discussion
The ultimate goal of preclinical drug discovery is to identify compounds with a clear correlation between their in vitro activity and their in vivo efficacy. This correlation, however, is not always straightforward and is influenced by a multitude of factors.
Key Discussion Points:
-
Potency vs. Efficacy: A compound can be highly potent in vitro (low IC50) but may not be efficacious in vivo due to poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism). The pyrazolo[3,4-b]pyridine derivatives that have successfully transitioned to in vivo models, such as Compound 31, likely possess a favorable balance of potency and drug-like properties.[3]
-
Structure-Activity Relationship (SAR): The in vivo data from the breast cancer model, where 4-alkylaminoethyl ether derivatives showed efficacy, underscores the importance of specific substitutions on the pyrazolo[3,4-b]pyridine scaffold for achieving in vivo activity.[5] These substitutions likely influence not only the compound's interaction with its target but also its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Safety and Toxicity: The observation that the potent pyrazolo[3,4-b]pyridine analogues did not cause systemic toxicity in the breast cancer model is a critical finding.[5] A favorable therapeutic window, where the compound is effective against the tumor at doses that are not harmful to the host, is a prerequisite for clinical development.
-
Translational Considerations: The successful demonstration of in vivo efficacy in a relevant animal model, such as the orthotopic breast cancer model, provides a stronger rationale for advancing a compound to clinical trials. The data suggests that the pyrazolo[3,4-b]pyridine scaffold is a promising starting point for the development of novel anti-cancer agents.
Expert Insights:
The journey of a pyrazolo[3,4-b]pyridine derivative from a hit in an in vitro screen to a lead with in vivo efficacy is a testament to the power of medicinal chemistry and rational drug design. The key to success lies in a multi-parameter optimization process that considers not only target potency but also selectivity, cellular activity, and in vivo pharmacokinetics and safety. The data presented in this guide highlights the potential of this scaffold to yield clinically relevant drug candidates. Future work will undoubtedly focus on further refining the SAR to enhance both efficacy and safety profiles, with the ultimate goal of delivering new therapeutic options for cancer patients.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Bridging the Gap: A Guide to Cross-Validating Experimental and Computational Data for 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine and its Analogs
In the landscape of modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold is a cornerstone for developing novel therapeutics, particularly kinase inhibitors.[1] The journey from a promising molecular structure to a viable drug candidate is paved with rigorous characterization and validation. This guide provides an in-depth methodology for the cross-validation of experimental data with computational models, a critical process for ensuring the scientific integrity of your findings.
Part 1: The Foundation - Experimental Data Acquisition
The first pillar of our validation process is the acquisition of high-quality experimental data. This data provides the "ground truth" against which our computational models will be benchmarked.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the molecular structure of organic compounds.
Experimental Protocol: 1H and 13C NMR
-
Sample Preparation : Dissolve 5-10 mg of the synthesized pyrazolo[3,4-b]pyridine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Data Acquisition : Acquire 1H and 13C NMR spectra on a 400 MHz or higher field spectrometer. For 13C spectra, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation : Prepare the sample as a KBr pellet or by depositing a thin film of the compound on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Data Acquisition : Record the FT-IR spectrum over the range of 4000-400 cm-1.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the pyrazolo[3,4-b]pyridine core and its substituents.
Single-Crystal X-ray Diffraction
For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth : Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.
-
Data Collection : Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement : Solve the crystal structure using direct methods and refine the structural model against the experimental data.
Part 2: The Blueprint - Computational Modeling Workflow
Computational modeling allows us to predict the properties of our molecule and gain insights into its behavior at an atomic level. Density Functional Theory (DFT) is a powerful method for this purpose.
Geometry Optimization and Spectroscopic Prediction
The first step in computational modeling is to determine the most stable 3D conformation of the molecule.
Computational Workflow: DFT Calculations
-
Structure Building : Build the 3D structure of the pyrazolo[3,4-b]pyridine derivative using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization : Perform a geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G* or larger).[2] This will find the lowest energy conformation of the molecule.
-
Frequency Calculation : Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Prediction : Predict the 1H and 13C NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method with the optimized geometry.
Molecular Docking
For compounds with potential biological activity, molecular docking can predict the binding mode and affinity to a protein target.
Computational Workflow: Molecular Docking
-
Protein Preparation : Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare it for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation : Use the DFT-optimized geometry of the pyrazolo[3,4-b]pyridine derivative as the input ligand structure.
-
Docking Simulation : Perform the docking using software like AutoDock or Schrödinger's Glide, defining the binding site on the protein.
-
Analysis : Analyze the predicted binding poses and scoring functions to identify the most likely binding mode and estimate the binding affinity.[3]
Part 3: The Synthesis - Cross-Validation and Data Comparison
This is where we bring the experimental and computational data together for a direct comparison.
Table 1: Comparison of Experimental and Calculated 1H and 13C NMR Chemical Shifts (ppm) for a Representative Pyrazolo[3,4-b]pyridine Analog
| Atom | Experimental 1H | Calculated 1H | Experimental 13C | Calculated 13C |
| C3-H | 8.10 | 8.05 | - | - |
| C4-H | 7.01 | 6.95 | 105.20 | 104.80 |
| C5-H | 6.26 | 6.20 | 91.68 | 91.50 |
| N1-CH3 | 4.08 | 4.02 | 34.4 | 34.1 |
Note: Data for this table is illustrative and based on representative values from the literature for similar compounds.[4]
Table 2: Comparison of Key Experimental and Calculated IR Vibrational Frequencies (cm-1)
| Vibrational Mode | Experimental | Calculated |
| C=N stretch | 1591 | 1585 |
| C-H aromatic stretch | 3125 | 3130 |
| C-Cl stretch | ~750 | ~745 |
Note: Data for this table is illustrative and based on representative values from the literature for similar compounds.[4]
Table 3: Comparison of Key Bond Lengths (Å) and Angles (°) from X-ray Crystallography and DFT Optimization
| Parameter | X-ray Crystallography | DFT (B3LYP/6-31G*) |
| N1-N2 bond length | 1.375 | 1.378 |
| C3-N2 bond length | 1.320 | 1.325 |
| N1-C7a bond angle | 105.5 | 105.3 |
| C3-N2-N1 bond angle | 111.0 | 111.2 |
Note: Data for this table is illustrative and based on representative values from the literature for similar compounds.
Part 4: The Insight - Analysis and Interpretation
A strong correlation between the experimental and calculated data provides confidence in both the synthesized structure and the computational model. Discrepancies, however, can be equally informative.
-
NMR and IR Spectra : Minor differences between experimental and calculated spectra are expected. These can arise from solvent effects, which are often not explicitly included in the calculations, and the inherent approximations in the theoretical methods.
-
Geometric Parameters : The gas-phase DFT calculations model an isolated molecule, while X-ray crystallography probes the molecule in a solid-state, crystalline environment. Differences can be attributed to intermolecular interactions, such as hydrogen bonding and crystal packing forces.
Conclusion: A Self-Validating System for Drug Discovery
The cross-validation of experimental data with computational models is not merely a confirmatory exercise; it is a synergistic process that enhances our understanding of the molecule . By integrating high-quality experimental data with robust computational predictions, we create a self-validating system that strengthens the foundation of our research. This iterative process of prediction, experimentation, and comparison is fundamental to the principles of modern, data-driven drug discovery and is essential for advancing promising scaffolds like 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine from the laboratory to the clinic.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
